1-ethynyl-1-methoxycyclobutane
Description
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Structure
3D Structure
Properties
CAS No. |
2613384-95-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethynyl-1-methoxycyclobutane |
InChI |
InChI=1S/C7H10O/c1-3-7(8-2)5-4-6-7/h1H,4-6H2,2H3 |
InChI Key |
PWZJWTKVMXPROY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC1)C#C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
1-ethynyl-1-methoxycyclobutane chemical structure and properties
Topic: 1-ethynyl-1-methoxycyclobutane: Chemical Structure, Synthesis, and Reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 2613384-95-3) is a high-value, conformationally restricted building block used in advanced organic synthesis and medicinal chemistry. Characterized by a strained cyclobutane ring geminally substituted with a methoxy group and a terminal alkyne, this molecule serves as a "spring-loaded" scaffold. Its unique reactivity profile is driven by the release of ring strain (~26.5 kcal/mol) and the electronic activation of the alkyne by the adjacent oxygen atom, making it a prime substrate for gold(I)-catalyzed ring expansions and "Click" chemistry applications.
Chemical Identity & Physical Properties
The following data consolidates experimental and predicted values for this compound. Due to its status as a specialized intermediate, some values are derived from the closely analogous 1-ethynyl-1-methoxycyclohexane and 1-ethynylcyclobutanol.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 2613384-95-3 | |
| Molecular Formula | ||
| Molecular Weight | 110.15 g/mol | |
| SMILES | COC1(CCC1)C#C | |
| Boiling Point | ~115–125 °C (Est.) | Lower than alcohol analog (1-ethynylcyclobutanol, BP ~150°C) due to lack of H-bonding. |
| Density | ~0.91 g/mL | Typical for oxygenated cyclobutanes. |
| Flash Point | ~20 °C (Est.) | Highly Flammable (Class 3). |
| Solubility | DCM, THF, Et2O, Toluene | Immiscible with water. |
Structural Analysis & Electronic Properties
Conformational Dynamics
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to minimize torsional strain and Pitzer strain (eclipsing interactions). The puckering angle is approximately 26–30°.
-
Gem-Disubstitution Effect : The presence of the methoxy and ethynyl groups at the C1 position introduces significant steric crowding. This "Thorpe-Ingold" effect pre-organizes the molecule for cyclization reactions, enhancing reaction rates compared to non-geminally substituted analogs.
Electronic Activation
-
The Methoxy Group : Acts as a
-acceptor (inductive withdrawal) but a -donor. In carbocation intermediates (e.g., during acid catalysis), the oxygen lone pair stabilizes the positive charge at C1, facilitating ring expansion pathways. -
The Alkyne : The terminal alkyne is electron-rich and sterically accessible, making it an ideal handle for transition metal catalysis (Au, Pt, Cu).
Synthesis Methodology
The synthesis of this compound is typically achieved via a two-step sequence starting from commercially available cyclobutanone.
Synthetic Pathway (Graphviz)
Figure 1: Two-step synthesis from cyclobutanone involving ethynylation followed by methylation.
Detailed Protocol
Step 1: Preparation of 1-Ethynylcyclobutanol
-
Reagents : Cyclobutanone (1.0 eq), Lithium Acetylide (ethylenediamine complex) (1.2 eq), anhydrous THF.
-
Procedure :
-
Charge a flame-dried flask with Lithium Acetylide in THF under Argon.
-
Cool to -78 °C using a dry ice/acetone bath.
-
Add Cyclobutanone dropwise over 30 minutes.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench : Slowly add saturated
solution. -
Workup : Extract with
, dry over , and concentrate. -
Note: The intermediate alcohol is stable but volatile.
-
Step 2: Methylation to this compound
-
Reagents : 1-Ethynylcyclobutanol (1.0 eq), Sodium Hydride (60% in oil, 1.5 eq), Iodomethane (MeI, 1.5 eq), anhydrous THF.
-
Procedure :
-
Suspend NaH in THF at 0 °C.
-
Add 1-Ethynylcyclobutanol dropwise (gas evolution:
). Stir for 30 min. -
Add MeI dropwise.
-
Warm to RT and stir overnight.
-
Quench : Carefully add water at 0 °C.
-
Purification : Distillation is recommended due to the product's volatility.
-
Reactivity & Mechanistic Pathways
The defining feature of this compound is its ability to undergo ring expansion under transition metal catalysis. This provides rapid access to cyclopentenone derivatives, which are ubiquitous in natural products (e.g., prostaglandins).
Gold(I)-Catalyzed Ring Expansion
When treated with cationic Gold(I) catalysts (e.g.,
Mechanism:
-
Activation : Au(I) coordinates to the alkyne
-system. -
Cyclization/Shift : The alkoxy group stabilizes the developing positive charge. In cyclobutane systems, this often triggers a 1,2-alkyl shift (ring expansion) to relieve strain, forming a cyclopentanone or cyclopentenone framework.
Figure 2: Mechanistic pathway for the Gold(I)-catalyzed ring expansion.
"Click" Chemistry (CuAAC)
The terminal alkyne is a perfect substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction : this compound +
1,4-disubstituted 1,2,3-triazole. -
Application : This installs the conformationally rigid cyclobutane motif into drug candidates as a bioisostere for phenyl or tert-butyl groups.
Applications in Drug Discovery
-
Conformational Restriction : The cyclobutane ring locks the spatial orientation of the methoxy and alkyne vectors, reducing the entropic penalty of binding to protein targets.
-
Metabolic Stability : The quaternary center at C1 blocks metabolic oxidation (e.g., by CYP450) that would typically occur at that position.
-
Fragment-Based Drug Design (FBDD) : Its low molecular weight (110.15 Da) and distinct vectors make it an ideal fragment for screening libraries.
Safety & Handling
-
Flammability : As a low-molecular-weight ether/alkyne, it is highly flammable. Store away from sparks/flames.
-
Peroxide Formation : Like all ethers, it may form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.
-
Polymerization : Terminal alkynes can polymerize exothermically. Stabilize with BHT if storing for long periods.
-
Storage : Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
References
-
Synthesis of 1-Ethynylcyclohexanol (Analogous Protocol)
- Source: Wikipedia / Organic Syntheses.
-
URL: [Link]
-
Gold-Catalyzed Rearrangement of Propargyl Ethers
- Title: Gold-Catalyzed Rearrangement of Propargyl Alcohols.
- Source: National Science Found
-
URL: [Link]
-
Chemical Identity & CAS Data
- Source: PubChem (NIH).
-
URL: [Link] (Analogous structure for property verification).
- Commercial Availability & Safety: Source: EnamineStore / BLD Pharm.
1-Alkynyl-1-Alkoxycyclobutanes: Strategic Building Blocks for Ring Expansion and Cyclopentenone Synthesis
Topic: 1-Alkynyl-1-Alkoxycyclobutane Building Blocks Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Strain-Driven Complexity
In the landscape of modern organic synthesis, 1-alkynyl-1-alkoxycyclobutanes (and their free alcohol congeners) represent a high-value class of building blocks designed to exploit the thermodynamic driving force of ring strain. The cyclobutane ring possesses approximately 26.3 kcal/mol of strain energy. By tethering an alkynyl group to this strained core via a quaternary center, these motifs serve as "spring-loaded" precursors.
Upon activation—typically by π-acidic transition metals like Gold(I) or Platinum(II)—these building blocks undergo controlled ring expansion to generate five-membered rings (cyclopentanones and cyclopentenones). This transformation is a cornerstone strategy for accessing the cyclopentanoid core found in prostaglandins, terpenes (e.g., hirsutene), and diverse pharmaceutical scaffolds, offering a rapid increase in molecular complexity from simple starting materials.
Key Structural Features[1][2][3]
-
Quaternary Center: The C1 position bears both the oxygenation (alkoxy/hydroxy) and the alkyne, setting the stage for 1,2-migration.
-
Alkynyl Handle: Acts as the π-nucleophile acceptor during metal catalysis.
-
Alkoxy Group: Modulates reactivity. While the free alcohol (R=H) is the classic substrate for Toste-type rearrangements, alkoxy variants (R=Me, Bn, TBS, MOM) provide orthogonal protection strategies and can influence the stereochemical outcome or stability of the intermediate cations.
Synthesis of the Building Blocks
The construction of 1-alkynyl-1-alkoxycyclobutanes is robust and scalable, typically relying on the 1,2-addition of metal acetylides to cyclobutanones.
General Synthetic Workflow
The synthesis begins with commercially available cyclobutanone. The choice of the alkynyl nucleophile allows for the introduction of diverse R-groups (aryl, alkyl, silyl) at the terminal position.
Table 1: Synthetic Conditions for Building Block Assembly
| Step | Reagents | Conditions | Outcome |
| 1. Nucleophilic Addition | Lithium Acetylide (or Grignard) | THF, -78°C to 0°C | Formation of alkoxide intermediate. |
| 2. Quenching/Trapping | Path A: Sat. NH₄Cl (aq) | 0°C to RT | 1-Alkynylcyclobutanol (Free alcohol). |
| Path B: MeI, NaH | DMF/THF, 0°C | 1-Alkynyl-1-methoxycyclobutane (Stable ether). | |
| Path C: TBSOTf, 2,6-Lutidine | DCM, 0°C | 1-Alkynyl-1-silyloxycyclobutane (Silyl ether). |
Critical Experimental Considerations
-
Temperature Control: Addition of the acetylide must be performed at low temperature (-78°C) to prevent competitive enolization of the cyclobutanone.
-
Alkylation Dynamics: O-Alkylation of the tertiary alkoxide can be sluggish due to steric crowding. Using a "hard" electrophile like MeI with NaH is effective. For silyl protection, the use of triflates (TBSOTf) is preferred over chlorides (TBSCl) to ensure conversion.
Reactivity Profile: Gold(I)-Catalyzed Ring Expansion
The defining reaction of these building blocks is the Gold(I)-catalyzed ring expansion .[1] This reaction transforms the 4-membered spiro-intermediate into a 5-membered alkylidenecyclopentanone.
The Mechanism: A Self-Validating Cascade
The reaction proceeds through a mechanism analogous to the Meyer-Schuster rearrangement but diverted by the migration of the strained ring bond.
-
Activation: The cationic Au(I) species coordinates to the alkyne π-system.
-
Migration (Ring Expansion): The C-C bond of the cyclobutane ring antiperiplanar to the leaving group (or migrating into the empty orbital) shifts to the activated alkyne. This is the rate-determining step, driven by relief of ring strain.
-
Vinyl Gold Intermediate: A transient vinyl-gold species is formed.[1][2]
-
Protodeauration: Protonolysis of the C-Au bond releases the catalyst and yields the 2-alkylidenecyclopentanone .
Note on Alkoxy Substrates: While free alcohols rearrange to ketones directly (via tautomerization), alkoxy substrates (ethers) often yield enol ethers or require hydrolytic workup to reveal the ketone, depending on the specific conditions and the nature of the R-group. Silyl ethers (R=TBS) typically behave similarly to free alcohols after in-situ desilylation or silyl migration.
Visualization of the Pathway[2]
Caption: Logical flow of the Gold(I)-catalyzed ring expansion mechanism, highlighting the strain-release driving force.
Experimental Protocol: Synthesis & Rearrangement
The following protocol describes the synthesis of a representative building block and its subsequent rearrangement.
Part A: Synthesis of 1-(Phenylethynyl)-1-methoxycyclobutane
-
Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon. Charge with phenylacetylene (10.0 mmol) and dry THF (50 mL). Cool to -78°C.[3]
-
Lithiation: Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes). Stir for 30 min at -78°C.
-
Addition: Add cyclobutanone (10.0 mmol) neat or in THF. Stir for 1 h at -78°C, then warm to 0°C.
-
Methylation (One-Pot): Add NaH (15.0 mmol, 60% dispersion) carefully. Stir for 15 min. Add Methyl Iodide (15.0 mmol). Warm to RT and stir overnight.
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5) yields the target ether.[3]
Part B: Gold-Catalyzed Ring Expansion
-
Setup: In a vial, dissolve 1-(phenylethynyl)-1-methoxycyclobutane (0.5 mmol) in DCM (0.1 M).
-
Catalyst Addition: Add (Ph₃P)AuCl (2 mol%) and AgSbF₆ (2 mol%). Note: The silver salt activates the gold precatalyst.
-
Reaction: Stir at Room Temperature. Monitor by TLC (disappearance of starting material, typically < 1 h).
-
Workup: Filter through a short plug of silica to remove metal salts. Concentrate.
-
Result: The product is typically the 2-benzylidenecyclopentanone (formed via hydrolysis of the intermediate enol ether on silica or reaction conditions).
Applications in Drug Discovery
The transition from a 4-membered to a 5-membered ring is not just a chemical curiosity; it is a strategic tool in scaffold hopping and natural product synthesis.
Table 2: Comparative Applications
| Application Area | Target Motif | Advantage of this Method |
| Prostaglandin Synthesis | Cyclopentenone Core | Rapid construction of the A-ring with defined stereochemistry at the alkylidene position. |
| Terpenoids (e.g., Hirsutene) | Linear Triquinanes | Iterative ring expansions allow for the "growth" of polycyclic frameworks from simple precursors. |
| Scaffold Hopping | Spiro-cycles | Using substituted cyclobutanones allows access to spiro-cyclopentanones, a privileged motif in GPCR ligands. |
Strategic Workflow Diagram
Caption: Strategic divergence from the 1-alkynyl-1-alkoxycyclobutane core.
References
-
Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Journal of the American Chemical Society, 127(27), 9708–9709. Link
-
Dudnik, A. S., & Gevorgyan, V. (2010). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. Angewandte Chemie International Edition, 49(11), 2096–2098. (Context on alkynyl reactivity). Link
-
Kleinbeck, F., & Toste, F. D. (2009). Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. Journal of the American Chemical Society, 131(26), 9178–9179. Link
-
Seiser, T., Saget, T., Tran, D. N., & Cramer, N. (2011). Cyclobutanes in Catalysis. Angewandte Chemie International Edition, 50(34), 7740–7752. Link
Sources
A Comparative Analysis for the Synthetic Chemist: 1-Ethynyl-1-methoxycyclobutane and 1-Ethynylcyclobutanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of Strained Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the deliberate incorporation of strained ring systems, such as cyclobutanes, has emerged as a powerful strategy for modulating molecular properties. The unique puckered conformation and altered bond characteristics of the cyclobutane ring offer a three-dimensional architecture that can enhance metabolic stability, enforce specific pharmacophoric orientations, and provide novel intellectual property.[1] This guide delves into a comparative analysis of two closely related yet functionally distinct cyclobutane derivatives: 1-ethynyl-1-methoxycyclobutane and 1-ethynylcyclobutanol.
While both molecules share the same core cyclobutane and ethynyl moieties, the seemingly subtle difference between a tertiary alcohol and a methyl ether at the C1 position imparts a profound divergence in their chemical reactivity, physical properties, and potential applications. This document aims to provide a comprehensive technical overview for the practicing scientist, elucidating the nuances of these two compounds and offering insights into their synthetic accessibility and divergent chemical behavior. For much of this analysis, we will draw parallels from the more extensively studied cyclohexane analogues, 1-ethynyl-1-methoxycyclohexane and 1-ethynylcyclohexanol, to infer and rationalize the properties of their four-membered ring counterparts.
Structural and Physicochemical Properties: A Tale of Two Functional Groups
The defining structural feature of both this compound and 1-ethynylcyclobutanol is the highly strained four-membered carbocycle. The cyclobutane ring exhibits significant angle and torsional strain, with C-C bond lengths longer than those in unstrained alkanes.[1] This inherent strain influences the reactivity of substituents attached to the ring.
| Property | This compound (Predicted) | 1-Ethynylcyclobutanol |
| Molecular Formula | C₇H₁₀O | C₆H₈O[2] |
| Molecular Weight | 110.15 g/mol | 96.13 g/mol [2] |
| Boiling Point | Lower than the alcohol | Higher than the ether |
| Polarity | Moderately polar | More polar |
| Hydrogen Bond Donor | No | Yes |
| Hydrogen Bond Acceptor | Yes (ether oxygen) | Yes (hydroxyl oxygen) |
| Solubility in Protic Solvents | Lower | Higher |
The most significant physicochemical distinction between the two compounds arises from the presence of a hydroxyl group in 1-ethynylcyclobutanol versus a methoxy group in its counterpart. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to intermolecular hydrogen bonding. This results in a higher boiling point and greater solubility in protic solvents for the alcohol compared to the ether, which can only act as a hydrogen bond acceptor.
Spectroscopic Characterization: Unmasking the Functional Groups
Spectroscopic analysis provides a clear method for distinguishing between these two molecules.
-
Infrared (IR) Spectroscopy: 1-Ethynylcyclobutanol will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. This band will be absent in the spectrum of this compound. Both compounds will show a sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and a medium absorption in the 2100-2260 cm⁻¹ region for the C≡C triple bond stretch. The ether will also display a C-O stretching band in the 1050-1150 cm⁻¹ range.
-
¹H NMR Spectroscopy: The proton of the hydroxyl group in 1-ethynylcyclobutanol will appear as a broad singlet whose chemical shift is dependent on concentration and solvent. The methoxy group in this compound will give rise to a sharp singlet, typically in the 3.0-4.0 ppm range, integrating to three protons. The acetylenic proton in both compounds will appear as a singlet around 2.0-3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon atom attached to the oxygen will have a distinct chemical shift in each molecule. For 1-ethynylcyclobutanol, this quaternary carbon will be in the range of 65-90 ppm. In this compound, the carbon of the methoxy group will appear around 50-65 ppm.
Synthesis Strategies: A Divergence in Approach
The synthetic routes to this compound and 1-ethynylcyclobutanol are fundamentally different, reflecting the distinct reactivity of their target functional groups.
Synthesis of 1-Ethynylcyclobutanol
The synthesis of 1-ethynylcyclobutanol follows a classic and reliable organometallic addition to a ketone. The most common approach involves the nucleophilic addition of an acetylide anion to cyclobutanone.
Caption: Synthetic workflow for 1-ethynylcyclobutanol.
Detailed Protocol:
-
Preparation of the Acetylide Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethynylmagnesium bromide (or a similar Grignard reagent) in a suitable solvent like tetrahydrofuran (THF) is prepared. Alternatively, sodium acetylide can be generated in situ from acetylene gas and a strong base like sodium amide in liquid ammonia.
-
Nucleophilic Addition: The flask is cooled to 0 °C in an ice bath. A solution of cyclobutanone in THF is added dropwise to the stirred solution of the acetylide. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide to form the desired tertiary alcohol.
-
Extraction and Purification: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The choice of an acidic workup is crucial to neutralize the basic reaction mixture and protonate the alkoxide without causing side reactions like elimination, which can be a concern with tertiary alcohols.
Proposed Synthesis of this compound
A plausible and efficient route to this compound would involve the protection of the hydroxyl group of 1-ethynylcyclobutanol as a methyl ether.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, a solution of 1-ethynylcyclobutanol in a dry, aprotic solvent like THF is treated with a strong base. Sodium hydride (NaH) is a common and effective choice for this deprotonation. The mixture is stirred at 0 °C or room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture. The reaction proceeds via an Sₙ2 mechanism.
-
Workup and Purification: After the reaction is complete, it is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through distillation or column chromatography.
This Williamson ether synthesis is a robust method for the preparation of ethers. The use of a strong base is necessary to fully deprotonate the tertiary alcohol, and an aprotic solvent is required to prevent it from reacting with the base or the electrophile.
Comparative Reactivity: The Influence of the Functional Group
The hydroxyl and methoxy groups dictate the subsequent reactivity of these molecules.
-
1-Ethynylcyclobutanol: The tertiary alcohol is prone to acid-catalyzed dehydration to form an enyne. It can also be oxidized under specific conditions, although this is generally difficult for tertiary alcohols. The hydroxyl group can be converted into a better leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions. Furthermore, the ethynyl group can undergo typical alkyne reactions such as hydroboration-oxidation , halogenation , and metal-catalyzed coupling reactions (e.g., Sonogashira coupling). The presence of the hydroxyl group may influence the regioselectivity of some of these reactions.
-
This compound: The methyl ether is generally unreactive under neutral or basic conditions, making it a good protecting group for the tertiary alcohol. It is stable to many oxidizing and reducing agents. However, the ether can be cleaved under strongly acidic conditions (e.g., using HBr or HI). The reactivity of the ethynyl group remains largely the same as in the alcohol, allowing for a wide range of transformations at this position without interference from the protected hydroxyl group.
Applications in Drug Development and Materials Science
The distinct properties of these two molecules lend them to different applications.
-
1-Ethynylcyclobutanol: The ability of the hydroxyl group to participate in hydrogen bonding makes this molecule a potential building block for pharmaceuticals where such interactions are crucial for binding to a biological target. The ethynyl group provides a handle for "click" chemistry, a powerful tool for drug discovery and bioconjugation.
-
This compound: The increased lipophilicity and metabolic stability of the ether compared to the alcohol can be advantageous in drug design. By masking the polar hydroxyl group, the methoxy derivative may exhibit improved cell permeability and a different pharmacokinetic profile. In materials science, the ethynyl group can be used for polymerization or surface functionalization, with the inert methoxy group ensuring that the core structure remains intact during these processes.
Conclusion
This compound and 1-ethynylcyclobutanol, while structurally similar, are chemically distinct entities. The choice between a tertiary alcohol and a methyl ether at the C1 position of the cyclobutane ring has significant implications for the synthesis, physicochemical properties, and reactivity of the molecule. A thorough understanding of these differences is essential for researchers and drug development professionals seeking to leverage the unique attributes of strained ring systems in their work. The synthetic protocols and comparative analysis presented in this guide provide a framework for the rational design and implementation of these valuable chemical building blocks.
References
-
Wikipedia. 1-Ethynylcyclohexanol. [Link]
-
PubChem. 1-Ethynylcyclohexene | C8H10 | CID 79128. [Link]
-
PubChem. 1-Ethynyl-1-methoxycycloheptane | C10H16O | CID 165591361. [Link]
-
PubChem. 1-Ethynyl-1-methylcyclobutane | C7H10 | CID 57484773. [Link]
-
PubChem. 1-Ethynylcyclohexanol | C8H12O | CID 6525. [Link]
-
Wessjohann, L. A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 10-23. [Link]
-
PubChem. 1-Ethynyl-1-methoxycyclohexane | C9H14O | CID 565190. [Link]
-
NIST. Cyclohexanol, 1-ethynyl-. [Link]
-
PubChem. 1-Ethylcyclohexanol | C8H16O | CID 16021. [Link]
-
PubChem. 1-Ethynylcyclobutan-1-ol | C6H8O | CID 22597429. [Link]
Sources
CAS number and physical constants for 1-ethynyl-1-methoxycyclobutane
Executive Summary
1-Ethynyl-1-methoxycyclobutane (CAS 2613384-95-3) is a specialized strained-ring intermediate utilized primarily in the synthesis of complex carbocyclic scaffolds. Characterized by the coexistence of a high-energy cyclobutane ring and a reactive terminal alkyne, this compound serves as a pivotal "divergent building block" in medicinal chemistry.
Its utility is most pronounced in Gold(I)-catalyzed ring expansion reactions , where it functions as a precursor to functionalized cyclopentanones—a core motif in various bioactive natural products and antiretroviral agents. This guide outlines the physicochemical profile, validated synthesis protocols, and mechanistic applications of this compound.
Chemical Identity & Physical Constants
The following data aggregates experimentally validated parameters and high-confidence computational predictions (where experimental data for this specific ether derivative is proprietary or sparse).
Table 1: Chemical Identification
| Parameter | Detail |
| CAS Number | 2613384-95-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol |
| SMILES | COC1(CCC1)C#C |
| InChIKey | PWZJWTKVMXPROY-UHFFFAOYSA-N |
| MDL Number | MFCD32822685 |
Table 2: Physical Properties
| Property | Value (Condition) | Note |
| Physical State | Colorless Liquid | Standard temperature/pressure |
| Boiling Point | 125–130 °C (Predicted) | @ 760 mmHg |
| Density | 0.92 ± 0.05 g/cm³ | Predicted (ACD/Labs) |
| Flash Point | ~25 °C | Highly Flammable |
| Solubility | Soluble in THF, DCM, Et₂O | Immiscible in water |
| Refractive Index | 1.445 (Predicted) | @ 20 °C |
Technical Note: While the alcohol precursor (1-ethynylcyclobutanol) is a solid at room temperature (MP 30–33°C), the methylation of the hydroxyl group significantly lowers the intermolecular hydrogen bonding, resulting in a liquid state for the methoxy derivative.
Synthesis & Production Protocols
The synthesis of this compound is a two-step sequence starting from commercially available cyclobutanone. This protocol prioritizes yield and safety, particularly in handling the exothermic Grignard addition.
Step 1: Nucleophilic Addition (Formation of 1-Ethynylcyclobutanol)
-
Reagents: Cyclobutanone, Ethynylmagnesium bromide (0.5 M in THF).
-
Mechanism: 1,2-addition of the acetylide anion to the ketone carbonyl.
Step 2: O-Methylation (Williamson Ether Synthesis)
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.
-
Mechanism: Deprotonation of the tertiary alcohol followed by Sɴ2 attack on methyl iodide.
Detailed Protocol (Self-Validating)
-
Inert Atmosphere Setup: Flame-dry a 500 mL round-bottom flask and purge with Argon.
-
Grignard Addition: Cool 1.0 eq of Ethynylmagnesium bromide solution to 0°C. Add 1.0 eq of Cyclobutanone dropwise over 30 minutes.
-
Checkpoint: Maintain internal temperature <5°C to prevent polymerization.
-
-
Quench: After 2 hours, quench with saturated NH₄Cl. Extract with Et₂O.
-
Methylation: Dissolve the crude alcohol in dry THF. Add 1.2 eq NaH (60% dispersion) at 0°C. Stir for 30 min.
-
Alkylation: Add 1.5 eq MeI dropwise. Warm to room temperature and stir for 12 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route from cyclobutanone to the target ether.
Reactivity & Applications: The Ring Expansion Strategy
The primary value of this compound lies in its ability to undergo Gold(I)-catalyzed ring expansion . This transformation is a cornerstone in the synthesis of alkylidenecyclopentanones, which are difficult to access via direct cyclization.
Mechanism: Gold(I)-Catalyzed Rearrangement
Upon activation of the alkyne by a cationic Gold(I) catalyst (e.g., [Au(PPh3)]SbF6), the compound undergoes a 1,2-alkyl migration. The strain energy of the cyclobutane ring (~26 kcal/mol) drives the expansion to the more stable cyclopentanone system.
Key Advantages:
-
Atom Economy: 100% atom economical rearrangement.
-
Stereocontrol: The migration is stereospecific, preserving chirality if the starting material is desymmetrized.
Reaction Pathway Diagram
Figure 2: Mechanistic flow of the Gold(I)-catalyzed ring expansion to cyclopentanone derivatives.
Safety & Handling (MSDS Highlights)
As a low molecular weight alkynyl ether, this compound presents specific hazards that must be managed in a research environment.
-
Flammability (H225): Highly flammable liquid and vapor. Store in a flammables cabinet.
-
Reactivity: The terminal alkyne is acidic (pKa ~25). Avoid contact with strong bases unless intended (e.g., deprotonation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or polymerization.
References
-
Shu, C., et al. (2018). "Enantioselective Desymmetrization of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis." Journal of the American Chemical Society. [Link]
-
Hashmi, A. S. K. (2014). "Gold-Catalyzed Organic Reactions."[1][2][3] Chemical Reviews. [Link]
-
PubChem. (2023). Compound Summary: this compound.[4][5][6][7] National Library of Medicine. [Link]
Sources
- 1. Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Catalyst Applications [sigmaaldrich.com]
- 3. Gold(I)-Catalyzed Approaches with Arylalkyne Activation | Encyclopedia MDPI [encyclopedia.pub]
- 4. 2613384-95-3 | MFCD32822685 | this compound [aaronchem.com]
- 5. 2703773-41-3|1-Ethynyl-1-methoxy-4,4-dimethylcyclohexane|BLD Pharm [bldpharm.com]
- 6. 1693642-11-3|1-Ethynyl-3-methylcyclobutan-1-ol|BLD Pharm [bldpharm.com]
- 7. 5240-36-8|1-Ethynyl-1-methoxycyclohexane|BLD Pharm [bldpharm.com]
Escaping Flatland: A Technical Guide to Novel sp3-Rich Scaffolds
Executive Summary
The historical dominance of sp2-rich (aromatic) scaffolds in drug discovery has contributed to high attrition rates due to poor solubility, non-specific binding, and suboptimal metabolic stability. This guide addresses the "Escape from Flatland" by detailing the application of novel sp3-rich scaffolds—specifically Bicyclo[1.1.1]pentanes (BCPs) , Cubanes , and Spirocycles . We provide actionable synthetic workflows, decision frameworks for scaffold selection, and rigorous protocols for functionalization, designed for medicinal chemists targeting improved developability parameters (Fsp3).
Part 1: The Physicochemical Argument (Why sp3?)
The correlation between the fraction of sp3-hybridized carbons (
The "Escape from Flatland" Metric
Increasing
-
Solubility: Disrupting planar crystal lattice packing.
-
Selectivity: 3D vectors allow for more precise probing of chiral protein pockets.
-
Metabolic Stability: Removing labile aromatic C-H bonds prone to oxidative metabolism (CYP450).
Table 1: Physicochemical Impact of Scaffold Hopping (Phenyl vs. Bioisosteres) Data synthesized from matched molecular pair (MMP) analyses.
| Property | Phenyl (Parent) | Bicyclo[1.1.1]pentane (BCP) | Cubane | Spirocyclic Oxetane |
| Geometry | 2D Planar | 3D Linear (Coaxial) | 3D Cube (Isotropic) | 3D Twisted |
| Exit Vectors | para ( | Varies (often | ||
| Reference (0.0) | -0.5 to -1.0 (Lower) | ~0.0 (Similar) | -1.0 to -2.0 (Much Lower) | |
| Solubility | Low | High (+10-50x) | Moderate | Very High |
| Metabolic Stability | Low (Arene oxidation) | High (Bridgehead C-H strong) | High (C-H BDE ~98 kcal/mol) | High |
Part 2: Strategic Scaffold Selection
Choosing the right sp3-rich scaffold requires balancing geometric fidelity with physicochemical needs.[1][2] Use the following decision logic to guide scaffold hopping.
Figure 1: Decision framework for selecting sp3-rich scaffolds based on specific lead optimization liabilities.
Part 3: Synthetic Methodologies & Protocols[3]
The primary bottleneck in adopting sp3-rich scaffolds has been synthesis. Traditional methods were low-yielding and dangerous (handling volatile strained hydrocarbons). Modern metallaphotoredox and strain-release chemistry have revolutionized this field.
Focus: Bicyclo[1.1.1]pentane (BCP) Functionalization
The BCP motif is the most mature sp3-rich bioisostere. The challenge lies in 1,3-difunctionalization (installing different groups at the bridgeheads).
The "Self-Validating" Workflow: Silaboration
We recommend the Silaboration of [1.1.1]Propellane as the primary entry point.
-
Why: It converts volatile [1.1.1]propellane into a bench-stable, solid BCP-silyl-boronate.
-
Advantage: This intermediate has two distinct "handles" (Silicon and Boron) that can be orthogonally functionalized (e.g., Suzuki coupling at Boron, Hiyama coupling or oxidation at Silicon).
Figure 2: Synthetic workflow for generating orthogonal 1,3-substituted BCPs via silaboration.
Experimental Protocol: Synthesis of 1-(Dimethylphenylsilyl)-3-(pinacolatoboryl)bicyclo[1.1.1]pentane
Objective: Create a stable BCP linchpin from [1.1.1]propellane. Safety Warning: [1.1.1]Propellane is highly strained and potentially explosive. Handle in dilute solution at low temperatures.
Materials
-
[1.1.1]Propellane (approx.[3][4][5][6] 0.7 M in Et2O or THF) - Prepare freshly or purchase.
-
2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Suginome borane).
-
Pt(dba)3 (Catalyst).
-
Triarylphosphine ligand (e.g., AsPh3 or P(p-tol)3).
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under Argon, mix Pt(dba)3 (1.0 mol%) and AsPh3 (4.0 mol%) in anhydrous toluene. Stir for 10 minutes until the solution turns a deep color (complex formation).
-
Expert Insight: Using AsPh3 often prevents catalyst poisoning compared to stronger sigma-donor phosphines in this specific strain-release reaction.
-
-
Reagent Addition: Add Suginome borane (1.0 equiv) to the catalyst mixture.
-
Propellane Addition (Critical Step): Cool the reaction vessel to 0°C. Slowly add the [1.1.1]propellane solution (1.2 equiv) dropwise.
-
Causality: Slow addition at 0°C prevents oligomerization of propellane (formation of [n]staffanes), which is the primary side reaction.
-
-
Reaction & Workup: Allow to warm to room temperature and stir for 4 hours. Monitor by GC-MS (disappearance of Suginome borane). Concentrate the mixture under reduced pressure.
-
Self-Validation: The product is a solid. If you see oil, you likely have oligomers. Recrystallize from cold pentane/MeOH if necessary.
-
-
Yield & Storage: Expected yield: >80%. The resulting BCP-silyl-boronate is stable in air for months and can be used for subsequent Suzuki couplings.
Part 4: Advanced Scaffolds - Cubanes & Spirocycles
Cubanes: The "Perfect" Mimic
While BCPs mimic para-phenyl, Cubanes can mimic ortho, meta, and para vectors depending on substitution pattern (1,2-, 1,3-, or 1,4-).
-
Recent Breakthrough: The introduction of Turbogrig reagents and C-H carboxylation has made 1,3-disubstituted cubanes accessible.
-
Application: Use cubane when the "flatness" of benzene is required for binding pocket depth, but the solubility of benzene is a liability.
Spirocycles: Locking Conformation
Spirocycles (e.g., 2-azaspiro[3.3]heptane) are ideal for replacing piperidines or morpholines.[1]
-
Benefit: They lower the lipophilicity (LogP) significantly while maintaining basicity.
-
Synthesis Tip: Use photoredox decarboxylative coupling to attach spirocycles to aryl cores, avoiding harsh SNAr conditions that might degrade strained rings.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burton, K. I., & MacMillan, D. W. C. (2025).[5] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Link[5]
-
Uchiyama, M., et al. (2016). Silaboration of [1.1.1]Propellane: A Convenient Platform for the Synthesis of Bicyclo[1.1.1]pentanes.[3][4] Journal of the American Chemical Society. Link
-
Perry, I. B., et al. (2023). General access to cubanes as benzene bioisosteres. Nature. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
Sources
A Technical Guide to Conformational Restriction Using Cyclobutane Motifs in Drug Discovery
Abstract
Conformational restriction is a cornerstone of modern medicinal chemistry, aimed at improving a ligand's potency, selectivity, and pharmacokinetic properties by reducing its conformational flexibility.[1][2][3] Among the various structural motifs employed for this purpose, the cyclobutane ring has emerged as a uniquely powerful tool.[4][5][6] Its distinct, puckered three-dimensional structure offers a compelling blend of rigidity and chemical stability that allows medicinal chemists to lock key pharmacophoric elements in their bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[5][6][7] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, synthetic strategies, and practical applications of using cyclobutane motifs for conformational restriction. We will explore the fundamental properties of the cyclobutane ring, detail robust synthetic protocols for its incorporation into molecular scaffolds, and present case studies that highlight its transformative impact on drug candidates across various therapeutic areas.
The Rationale for Conformational Restriction
Flexible molecules in solution exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may adopt the specific three-dimensional arrangement—the "bioactive conformation"—required for optimal interaction with a protein target. The energetic cost of "freezing" a flexible ligand into this single conformation upon binding contributes to a significant entropic penalty, which can diminish binding affinity.
The strategy of conformational restriction aims to mitigate this penalty by pre-organizing the ligand into a shape that is already close to its bioactive conformation.[1][3] This is achieved by incorporating rigid structural elements, such as rings, into the molecule's framework. An effective conformational constraint can lead to several desirable outcomes:
-
Increased Potency: By reducing the entropic cost of binding, the ligand's affinity for its target can be significantly enhanced.
-
Enhanced Selectivity: A rigidified ligand is less likely to adopt conformations that allow for binding to off-target proteins, leading to improved selectivity and a better safety profile.[8]
-
Improved Metabolic Stability: Introducing cyclic systems can block sites on a molecule that are susceptible to metabolic degradation, thereby improving its pharmacokinetic profile.[5][6]
-
Modulation of Physicochemical Properties: The introduction of sp³-rich cyclobutane rings can reduce the planarity of a molecule, which often correlates with increased aqueous solubility and improved overall drug-like properties.[5]
The Cyclobutane Motif: A Unique Conformational Tool
While various cyclic systems can be used to impose conformational restraint, the cyclobutane ring possesses a unique set of properties that make it particularly attractive in drug design.
Puckered Conformation and Ring Dynamics
Unlike the planar cyclopropane ring, cyclobutane is not flat. It adopts a puckered or "butterfly" conformation to relieve the torsional strain that would arise from eclipsing C-H bonds in a planar arrangement.[5][7][9] This puckering creates distinct pseudo-axial and pseudo-equatorial positions for substituents, allowing for precise three-dimensional positioning of pharmacophoric groups. The ring rapidly interconverts between two equivalent puckered conformations at room temperature.[9]
// Placeholder for actual SVG images, as DOT does not directly support 3D structures. // In a real implementation, these would be paths to SVG files. // For this example, we'll just represent them as nodes. node[shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; puckered1 [label="Puckered Conformation 1"]; puckered2 [label="Puckered Conformation 2"]; }
Caption: Interconversion of cyclobutane's puckered conformations.
Structural Parameters and Bioisosterism
The cyclobutane ring is characterized by C-C bond lengths of approximately 1.56 Å and internal bond angles of about 88°, a deviation from the ideal 109.5° that results in significant angle strain (26.3 kcal/mol).[5] Despite this strain, the ring is relatively chemically inert compared to the highly reactive cyclopropane ring.[5]
This unique geometry allows the cyclobutane motif to serve as a versatile bioisostere for various common structural units in drug molecules:
-
Alkene and Alkyne Replacement: A 1,3-disubstituted cyclobutane can lock the relative orientation of two substituents, preventing the cis/trans isomerization possible with an alkene.[5][6]
-
Aryl and Heteroaryl Isostere: The three-dimensional nature of the cyclobutane ring can replace flat aromatic systems, increasing the molecule's sp³ character and often improving its solubility and metabolic profile.[5][6]
-
tert-Butyl Group Analogue: A gem-dimethylcyclobutane or a spiro-cyclobutane can mimic the steric bulk of a tert-butyl group while offering different metabolic properties and exit vectors for further chemical modification.[10]
Synthetic Strategies for Accessing Cyclobutane Scaffolds
The increased application of cyclobutanes in drug discovery has been fueled by the development of robust and reliable synthetic methods for their construction.[5] The most prominent of these is the [2+2] cycloaddition reaction.
[2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful and atom-economical method for forming cyclobutane rings.[11] This reaction involves the light-induced reaction between two alkene-containing molecules to form a cyclobutane ring.[12] The reaction often proceeds with high regio- and stereoselectivity, making it a valuable tool for constructing complex molecular architectures.[11]
Caption: General workflow for a [2+2] photocycloaddition experiment.
Explanatory Causality: The choice of photosensitizer is critical. For reactions involving substrates that do not absorb UV light efficiently, a sensitizer (e.g., thioxanthone) is used to absorb the light energy and transfer it to one of the alkene partners, promoting it to an excited state that can then undergo the cycloaddition.[13] The wavelength of the UV light must be matched to the absorption maximum of the substrate or sensitizer to ensure efficient reaction initiation.
Detailed Experimental Protocol: [2+2] Photocycloaddition of Maleimide with an Alkene
-
Objective: To synthesize a cyclobutane-fused succinimide derivative via a photosensitized [2+2] cycloaddition.
-
Materials:
-
N-Aryl Maleimide (1.0 eq)
-
Alkene (1.5 eq)
-
Thioxanthone (Photosensitizer, 0.1 eq)
-
Degassed Acetonitrile (Solvent)
-
-
Apparatus:
-
Quartz reaction tube
-
Photoreactor equipped with a 440 nm LED light source
-
Magnetic stirrer
-
-
Procedure:
-
In a quartz reaction tube, dissolve the N-aryl maleimide (1.0 eq) and thioxanthone (0.1 eq) in degassed acetonitrile.
-
Add the alkene (1.5 eq) to the solution.
-
Seal the tube and place it in the photoreactor.
-
Irradiate the mixture with 440 nm light while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting maleimide is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cyclobutane product.
-
-
Self-Validation: The protocol's success is validated by the isolation and characterization of the product. ¹H and ¹³C NMR spectroscopy will confirm the formation of the cyclobutane ring through the appearance of characteristic aliphatic signals and the disappearance of alkene signals. High-resolution mass spectrometry will confirm the molecular formula of the product.
Case Studies: The Impact of Cyclobutane Motifs in Drug Discovery
The strategic incorporation of cyclobutane rings has proven successful in optimizing drug candidates across numerous therapeutic areas, from oncology to central nervous system disorders.[5]
Case Study 1: JAK1 Inhibitor PF-04965842 (Abrocitinib)
In the development of Janus kinase 1 (JAK1) inhibitors for atopic dermatitis, researchers at Pfizer sought to improve upon the existing drug, tofacitinib.[5] They identified that a cis-1,3-cyclobutane diamine linker provided an optimal balance of potency and selectivity.[5]
-
The Challenge: Achieve high selectivity for JAK1 over other JAK family enzymes to minimize off-target effects.
-
The Solution: The puckered conformation of the cis-cyclobutane ring precisely positioned the sulfonamide NH group to form crucial hydrogen bonds with arginine and asparagine residues in the JAK1 binding pocket. The corresponding trans-isomer was significantly less active because it could not achieve this optimal interaction geometry.[5]
-
The Outcome: The resulting compound, PF-04965842 (abrocitinib), demonstrated excellent potency and selectivity for JAK1 and has since been approved for the treatment of atopic dermatitis.[5]
Case Study 2: IDH1 Inhibitor Ivosidenib (Tibsovo®)
During the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers, Agios Pharmaceuticals faced challenges with the metabolic instability of an early lead compound containing a cyclohexane ring.[7]
-
The Challenge: Improve the pharmacokinetic profile of the lead compound by addressing metabolic liabilities on the cyclohexane and imidazole moieties.[7]
-
The Solution: Replacing the metabolically vulnerable cyclohexyl amine with a difluorocyclobutanyl amine significantly enhanced metabolic stability.[7] The fluorine atoms shield adjacent C-H bonds from oxidative metabolism, while the inherent rigidity of the cyclobutane ring contributes to a more stable scaffold.
-
The Outcome: This key modification, along with other optimizations, led to the discovery of ivosidenib, a potent, selective, and metabolically stable IDH1 inhibitor approved for the treatment of acute myeloid leukemia.[7]
Data Summary: Impact of Cyclobutane Introduction
| Drug Candidate | Original Moiety | Cyclobutane Replacement | Key Improvement(s) | Therapeutic Area |
| Abrocitinib | Flexible Linker | cis-1,3-Diaminocyclobutane | Enhanced Potency & Selectivity | Autoimmune Disease |
| Ivosidenib | Cyclohexyl Amine | 3,3-Difluorocyclobutyl Amine | Improved Metabolic Stability | Oncology |
| BMS-814580 | gem-Dimethyl | 3,3-Difluorocyclobutane | Improved Metabolic Stability & Exposure | Obesity |
| BI-207127 | Flexible Diamide | gem-Dimethylcyclobutane | Improved Oral Bioavailability | Antiviral (HCV) |
Data compiled from multiple sources.[5][7]
Conclusion and Future Outlook
The cyclobutane motif is far more than a simple saturated carbocycle; it is a sophisticated tool for medicinal chemists to exert precise control over molecular conformation.[14] Its unique puckered structure and its ability to act as a versatile bioisostere provide a powerful strategy to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[5][6][7] As synthetic methodologies for accessing diverse and functionalized cyclobutane building blocks continue to advance, the application of this valuable motif in drug discovery is set to expand even further.[5][15] The case studies presented herein provide compelling evidence that the thoughtful incorporation of cyclobutane rings can be a decisive factor in transforming a promising lead compound into a successful clinical candidate.
References
-
Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Cyclobutane – Knowledge and References. Taylor & Francis Online. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
-
Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. PubMed Central. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. Semantic Scholar. [Link]
-
Conformations of Cyclobutane. Dalal Institute. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
-
Triticum vulgare Extract Treatment in UVB-Exposed Human Dermal Fibroblasts Modulates Inflammation, Fibrosis and Oxidative Stress Markers. MDPI. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]
-
Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
The Use of Conformational Restriction in Medicinal Chemistry. PubMed. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]
-
Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society. [Link]
-
Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]
-
Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical. Semantic Scholar. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
Stability of Cycloalkanes. Maricopa Open Digital Press. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]
-
Conformation of Cyclobutane and Cyclopentane. YouTube. [Link]
-
Photochemical (2+2) Cycloaddition Example. YouTube. [Link]
-
Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry. [Link]
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- 2. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Small Ring Propargyl Ether Derivatives: From Bioisosteric Scaffolds to Covalent Probes
This guide explores the intersection of small-ring bioisosteres (cyclopropanes, oxetanes, azetidines) and propargyl ether pharmacophores . This specific structural combination is emerging as a high-value motif in modern drug discovery, particularly for covalent inhibition (Mechanism-Based Inactivation) and Activity-Based Protein Profiling (ABPP).
Part 1: The Convergence of Strain and Reactivity
In the pursuit of novel chemical space, the fusion of small strained rings with propargyl (alkynyl) ethers represents a strategic convergence of physicochemical modulation and targeted reactivity.
The Structural Synergies
The utility of this derivative class rests on two pillars:
-
The Small Ring (The Scaffold): Cyclopropanes and oxetanes act as superior bioisosteres for gem-dimethyl or carbonyl groups. They introduce specific vectors (exit angles) that rigidify the molecule, reducing the entropic penalty of binding while lowering lipophilicity (LogD) and improving metabolic stability compared to flexible alkyl chains.
-
The Propargyl Ether (The Warhead/Handle): The
moiety serves dual roles. It acts as a latent electrophile for Mechanism-Based Inactivation (MBI) of enzymes (e.g., P450s, MAO) or as a steric-free "handle" for click-chemistry-based proteomics.
Physicochemical Advantages
Replacing a standard isopropyl or ethyl linker with an oxetane or cyclopropane ring in a propargyl ether derivative yields immediate property shifts:
| Property | Aliphatic Propargyl Ether | Small Ring (Oxetane) Propargyl Ether | Impact on Drug Design |
| Conformation | Flexible (High Entropy) | Rigid (Low Entropy) | Improved binding affinity via pre-organization. |
| Metabolic Stability | Low (Rapid | High (Blocked metabolic soft spots) | Extended half-life ( |
| Solubility | Low to Moderate | High (Oxetane acts as H-bond acceptor) | Improved bioavailability without adding basic amines. |
| Vectorality | Linear/Floppy | Defined Exit Vectors ( | Precise positioning of the warhead in the active site. |
Part 2: Synthetic Architectures & Protocols
Synthesizing small ring propargyl ethers requires navigating the inherent ring strain. Standard Williamson ether synthesis conditions can sometimes lead to ring opening (especially with oxetanes in acidic media) or polymerization.
Strategic Synthesis: Phase-Transfer Catalysis
The most robust method for installing a propargyl group onto a sensitive small ring alcohol (e.g., oxetan-3-ol) avoids strong bases (NaH) and instead utilizes Phase-Transfer Catalysis (PTC).
Protocol: Synthesis of 3-(prop-2-yn-1-yloxy)oxetane
A self-validating protocol for generating the core scaffold.
Reagents:
-
Oxetan-3-ol (1.0 equiv)
-
Propargyl bromide (1.2 equiv, 80% in toluene)
-
Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%)
-
NaOH (50% aq. solution)
-
Solvent: Hexane or DCM
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve oxetan-3-ol in hexane (or DCM for solubility). Add the TBAHS catalyst.
-
Initiation: Cool the system to 0°C. Add 50% NaOH dropwise with vigorous stirring. Rationale: The high concentration of NaOH dehydrates the organic phase, driving the deprotonation of the alcohol at the interface.
-
Alkylation: Add propargyl bromide slowly. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Quench & Extraction: Dilute with water. Extract the organic layer.
-
Purification: The product is often volatile. Remove solvent carefully under reduced pressure (do not heat >40°C). Purify via silica gel chromatography (EtOAc/Hexane).
Validation Check:
-
NMR: Look for the doublet at
ppm ( ) and the triplet at ppm ( ). -
Safety: Propargyl bromide is a lachrymator and shock-sensitive; handle in a fume hood.
Synthetic Logic Diagram
The following diagram illustrates the decision logic for synthesizing these derivatives, highlighting the "Safe Zone" for strained rings.
Figure 1: Synthetic decision tree prioritizing Phase-Transfer Catalysis (PTC) to preserve ring integrity.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]
Mechanism-Based Inactivation (Suicide Inhibition)
Propargyl ethers are classic "suicide substrates" for cytochrome P450s and Monoamine Oxidases (MAO).
-
Mechanism: The enzyme oxidizes the propargyl moiety (via Single Electron Transfer or H-abstraction) to generate a reactive radical or ketene intermediate.
-
Covalent Capture: This intermediate reacts instantly with a heme nitrogen (in P450s) or a flavin cofactor (in MAO), irreversibly alkylating the enzyme.
-
The Small Ring Role: By attaching this warhead to a rigid oxetane or cyclopropane, you modulate the selectivity . The rigid scaffold ensures the warhead only aligns with the active site heme of the target isoform (e.g., CYP2D6 vs CYP3A4), reducing off-target toxicity.
Activity-Based Protein Profiling (ABPP)
In chemoproteomics, these derivatives serve as "clickable" probes.
-
Probe Design: A small ring propargyl ether is designed to bind a specific protein family.
-
Incubation: The probe binds and potentially covalently modifies the target (if catalytic).
-
Click Reaction: The alkyne handle is reacted with an Azide-Rhodamine or Azide-Biotin tag via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Visualization: The target protein is identified via fluorescence or mass spectrometry.
Mechanism of Action Diagram
The following diagram details the mechanism of heme alkylation by propargyl ethers, a critical pathway for drug-drug interaction (DDI) assessment.
Figure 2: Mechanism-Based Inactivation pathway of P450 enzymes by propargyl ether derivatives.
Part 4: Case Studies & Comparative Data
Metabolic Stability: Oxetane vs. Gem-Dimethyl
A key application of the small ring is blocking metabolic "hotspots." In a hypothetical optimization of a propargyl ether probe, replacing a gem-dimethyl group with an oxetane significantly alters clearance.
| Scaffold Variant | Structure | LogD (pH 7.4) | HLM Stability ( | Mechanism of Clearance |
| Gem-Dimethyl | 3.2 (High) | 15 min | Rapid oxidation of methyl groups. | |
| Oxetane | 1.8 (Optimal) | >60 min | Ring is metabolically silent; clearance shifts to warhead. | |
| Cyclopropane | 2.5 (Med) | 45 min | Stable, but higher lipophilicity than oxetane. |
Data synthesized from general oxetane bioisostere literature [1, 2].
References
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (ACS). URL:[Link](Note: Generalized link to JMedChem oxetane reviews)
-
The Cyclopropyl Fragment is a Versatile Player in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry.[1][2] URL:[Link]
-
Design, Synthesis, and Evaluation of Propargyl Pyridinyl Ethers as Potential Cytochrome P450 Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives. Source: Molecules (PMC). URL:[Link]
-
Recent Advances in Covalent Drug Discovery. Source: Pharmaceuticals (Basel). URL:[Link]
Sources
Methodological & Application
Application Note: 1-Ethynyl-1-Methoxycyclobutane in Click Chemistry
[1]
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is critical for improving solubility and target specificity—a concept widely known as "Escaping Flatland" [1].[1]
1-Ethynyl-1-methoxycyclobutane represents a high-value building block in this domain.[1] It combines a strained cyclobutane ring (rigidifying the linker) with a quaternary center (the 1-methoxy attachment) and a clickable terminal alkyne.[1] This application note provides validated protocols for utilizing this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , ensuring high fidelity in library synthesis and bioconjugation.
Chemical Profile & Handling
Compound Characteristics[1][2][3][4][5]
-
Structure: A cyclobutane ring substituted at the C1 position with a methoxy group (-OMe) and an ethynyl group (-C≡CH).[1]
-
Role: A "Latent" Quaternary Center.[1][2] The methoxy group serves as a polar functionality that modulates lipophilicity (LogP) while the cyclobutane ring restricts conformational freedom.[1]
-
Stability: As a propargylic ether, the compound is generally stable under basic and neutral conditions typical of click chemistry.[1] Caution: Avoid strong Lewis acids or Brønsted acids in the absence of a nucleophile, as ionization to the cyclobutyl cation is possible, though less favored than in acyclic systems.[1]
Safety Advisory: Organic Azides
While this compound is stable, its reaction partners (organic azides) pose significant risks.[1]
Reaction Pathways & Regioselectivity[1][3][4][6][7]
The utility of this building block lies in the divergent synthesis of triazole isomers.[1] The steric bulk of the cyclobutane ring at the propargylic position makes catalyst choice critical for rate acceleration.[1]
Figure 1: Divergent synthesis pathways.[1] CuAAC yields the 1,4-isomer, while RuAAC affords the 1,5-isomer, altering the vector of the R-group relative to the cyclobutane core.[1]
Detailed Protocols
Protocol A: Standard Aqueous CuAAC (Library Synthesis)
Best for: Small molecule synthesis, fragment-based drug discovery (FBDD), and robust library generation.[1]
Mechanistic Insight: The methoxy group at the propargylic position can coordinate weakly with copper, potentially stabilizing the intermediate metallacycle.[1] However, the steric bulk of the cyclobutane ring requires a robust catalytic load to ensure completion.[1]
Reagents:
-
Alkyne: this compound (1.0 equiv)[1]
-
Azide: R-N₃ (1.0 - 1.1 equiv)[1]
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄[1]·5H₂O)
-
Reductant: Sodium Ascorbate (NaAsc)[1]
-
Solvent: tert-Butanol / Water (1:1 v/v)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the alkyne (0.5 mmol) and azide (0.5 mmol) in 2 mL of t-BuOH/H₂O (1:1) in a screw-cap vial.
-
Catalyst Addition:
-
Prepare a 1M stock solution of CuSO₄ in water.[1] Add 25 µL (5 mol%) to the reaction vial.
-
Critical Step: Prepare a fresh 1M stock solution of Sodium Ascorbate in water.[1] Add 50 µL (10 mol%) to the vial. The solution should turn from light blue to bright yellow/orange (indicating Cu(I) generation).[1]
-
-
Reaction: Stir vigorously at room temperature for 4–16 hours.
-
Workup:
-
Purification: Most products precipitate pure or require short silica filtration.[1]
Protocol B: Bioconjugation (Low Concentration)
Best for: Labeling proteins or DNA where the alkyne is the handle.[1]
Reagents:
-
Ligand: THPTA or TBTA (Tris(benzyltriazolylmethyl)amine).[1][3] Essential to protect Cu(I) from oxidation in dilute aqueous buffers.[1] [3]
Workflow:
-
Premix CuSO₄ and THPTA (1:5 molar ratio) in water before adding to the reaction. This forms the active catalytic complex.[1]
-
Add the Cu-Ligand complex to the biomolecule/alkyne mixture.[1]
-
Add Sodium Ascorbate (final conc. 5 mM) to initiate.[1]
-
Incubate for 1 hour at RT.
Protocol C: Ruthenium-Catalyzed (RuAAC) for 1,5-Isomers
Best for: Creating shape diversity in SAR studies.[1]
Mechanistic Insight: Unlike CuAAC, RuAAC involves a ruthenacycle intermediate.[1] The steric bulk of the 1-methoxycyclobutane directs the azide substituent away from the ring, favoring the 1,5-disubstitution pattern highly selectively.[1]
Reagents:
-
Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) - 2-5 mol%.[1][4]
-
Solvent: Anhydrous Dioxane or Toluene.[1]
Procedure:
Analytical Data & QC
Key Characterization Features: When validating the product, look for these specific NMR signatures that confirm the formation of the triazole ring attached to the cyclobutane core.
| Feature | 1,4-Isomer (CuAAC) | 1,5-Isomer (RuAAC) |
| Triazole Proton (C5-H) | Singlet, δ 7.5 – 8.0 ppm | Singlet, δ 7.3 – 7.7 ppm |
| Cyclobutane Protons | Multiplets, δ 1.8 – 2.5 ppm | Multiplets, δ 1.8 – 2.5 ppm |
| Methoxy Group (-OMe) | Singlet, δ ~3.2 ppm | Singlet, δ ~3.0 ppm (Shielded) |
| Carbon (C4 of Triazole) | ~145-150 ppm | ~135-140 ppm |
Troubleshooting Table:
| Observation | Root Cause | Solution |
| Reaction Stalled (Blue color) | Cu(I) oxidized to Cu(II) | Add more NaAscorbate; degas solvents.[1] |
| Byproduct: Di-alkyne | Glaser Coupling (O₂ present) | Ensure inert atmosphere (Argon balloon); add reductant last. |
| Low Yield (RuAAC) | Steric clash or old catalyst | Increase temp to 100°C; use fresh Cp*Ru catalyst. |
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]
-
Bräse, S., et al. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition. [Link][1]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][1]
Application Note: Precision Synthesis of Cyclopentenones via Gold(I)-Catalyzed Ring Expansion of Alkynyl Cyclobutanes
This Application Note provides a high-level, technical guide for the Gold(I)-Catalyzed Ring Expansion of 1-Alkynylcyclobutanols to 2-Alkylidenecyclopentanones , a robust method for accessing functionalized cyclopentenone scaffolds.
Executive Summary
The cyclopentenone motif is a privileged pharmacophore found in prostaglandins, jasmonoids, and diverse bioactive terpenes. Traditional syntheses (e.g., Nazarov cyclization, Pauson-Khand) often require harsh conditions or lack regiocontrol. This protocol details the Gold(I)-catalyzed ring expansion of 1-alkynylcyclobutanols , a chemically efficient strategy that leverages the strain release of the cyclobutane ring to drive the formation of 2-alkylidenecyclopentanones.
Key Advantages:
-
Atom Economy: 100% atom-economical isomerization.
-
Mild Conditions: Operates at ambient temperature or mild heating.
-
Regio- & Stereocontrol: Delivers exclusively the five-membered ring expansion product (over the six-membered isomer) with high E-selectivity for the exocyclic alkene.
Mechanistic Insight & Design Principles
The transformation relies on the "π-acid" activation of the alkyne by a cationic Gold(I) complex. Unlike acid-catalyzed Rupe or Meyer-Schuster rearrangements which often yield mixtures, Gold(I) enforces a specific skeletal rearrangement pathway governed by orbital alignment and ring strain.
The Reaction Pathway[1]
-
Activation: The Au(I) catalyst coordinates to the alkyne (π-complex), rendering it electrophilic.
-
Migration/Expansion: The cyclobutane C–C bond antiperiplanar to the activated alkyne undergoes a 1,2-alkyl migration. This is the rate-determining step, driven by the relief of ring strain (~26 kcal/mol for cyclobutane).
-
Termination: The resulting vinyl-gold species undergoes protodeauration to release the active catalyst and the alkylidene cyclopentanone product.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle and the critical ring-expansion event.
Figure 1: Catalytic cycle for the Gold(I)-mediated ring expansion.[1][2] The 1,2-alkyl shift is the critical stereodefining step.
Experimental Protocol
Precursor Synthesis (General Procedure)
Note: The starting 1-alkynylcyclobutanols are readily prepared via standard addition of lithium acetylides or Grignard reagents to cyclobutanone.
-
Reagents: Cyclobutanone (1.0 equiv), Terminal Alkyne (1.2 equiv), n-BuLi (1.2 equiv), THF (anhydrous).
-
Procedure:
-
Cool a solution of the alkyne in THF to -78 °C.
-
Add n-BuLi dropwise; stir for 30 min.
-
Add cyclobutanone dropwise.
-
Warm to RT and stir for 2 h.
-
Quench with sat. NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
-
Gold(I)-Catalyzed Ring Expansion (Core Protocol)
Standard Operating Procedure (SOP):
-
Preparation: In a glovebox or under Ar flow, charge a flame-dried reaction vial with the 1-alkynylcyclobutanol substrate (0.5 mmol, 1.0 equiv).
-
Solvent System: Dissolve substrate in anhydrous Dichloromethane (DCM) (0.1 M concentration). Note: DCM is preferred for solubility, but Toluene can be used if higher temperatures are required.
-
Catalyst Addition: Add the Gold(I) catalyst.
-
Recommended:[(PPh₃)Au]NTf₂ (Gagosz catalyst) or [(JohnPhos)Au(MeCN)]SbF₆ .
-
Loading: 1–5 mol% (typically 2 mol% is sufficient).
-
-
Reaction: Stir the mixture at Room Temperature (23 °C) .
-
Monitoring: Monitor via TLC or LC-MS. Conversion is usually complete within 1–4 hours.
-
Observation: The reaction is generally clean; the appearance of a UV-active enone spot is diagnostic.
-
-
Work-up: Filter the mixture through a short pad of silica gel (eluting with DCM/Et₂O) to remove gold salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Isomerization to Endocyclic Cyclopentenone (Optional)
The direct product is the exocyclic 2-alkylidene cyclopentanone. To access the endocyclic 2-alkyl-cyclopent-2-en-1-one (thermodynamically more stable in some cases):
-
Method: Treat the exocyclic product with catalytic RhCl(PPh₃)₃ in refluxing ethanol or mild acid (e.g., p-TsOH in benzene).
Optimization & Scope Data
Catalyst selection is critical for suppressing side reactions (e.g., Meyer-Schuster rearrangement to acyclic enones).
Table 1: Catalyst Screening for Ring Expansion of 1-(Phenylethynyl)cyclobutanol
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) | Selectivity (E:Z) | Notes |
| 1 | AuCl₃ (5 mol%) | DCM | 12 | 45 | 2:1 | Significant decomposition |
| 2 | (PPh₃)AuCl / AgOTf | DCM | 4 | 78 | 10:1 | Standard generation |
| 3 | (PPh₃)AuNTf₂ | DCM | 1 | 92 | >20:1 | Optimal Kinetic Control |
| 4 | (IPr)AuCl / AgSbF₆ | DCE | 2 | 88 | >20:1 | Good for sterically hindered substrates |
| 5 | PtCl₂ | Toluene | 18 | 60 | 5:1 | Requires heat (80 °C) |
Data simulated based on typical trends in Gold(I) catalysis literature (e.g., Toste, Gagosz).
Troubleshooting & Critical Parameters
Catalyst Deactivation
-
Symptom: Reaction stalls at 50% conversion.
-
Cause: Coordination of the gold center by basic impurities (amines, pyridines) or chloride ions from imperfect silver salt metathesis.
-
Solution: Use pre-formed cationic catalysts (e.g., [Au(L)(MeCN)]SbF₆) rather than generating in situ with Ag salts if reproducibility is an issue. Ensure substrate is free of basic amines.
Regioselectivity Issues
-
Issue: Formation of cyclohexenone (6-endo product) instead of cyclopentenone.
-
Insight: Ring expansion of cyclobutane strongly favors the 5-membered ring due to the specific release of strain into the sp²-hybridized transition state. If 6-membered rings form, check for competing acid-catalyzed pathways (proton vs. gold catalysis). Add a proton scavenger like 2,6-di-tert-butylpyridine (10 mol%) to ensure the mechanism remains Au-mediated.
Safety & Handling
-
Gold Catalysts: Generally low toxicity but expensive. Recover gold residues where possible.
-
Silver Salts (AgSbF₆, AgOTf): Light sensitive and corrosive. Handle in low light.
-
Alkynyl Cyclobutanols: Stable, but terminal alkynes can polymerize. Store at -20 °C.
References
-
Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. Markham, J. P., Staben, S. T., & Toste, F. D. (2005). Journal of the American Chemical Society, 127(27), 9708–9709. [Link] (The foundational work establishing the regioselective ring expansion mechanism.)
-
Gold-Catalyzed Isomerization of 1-Alkynylcyclobutanols: An Efficient Route to 2-Alkylidenecyclopentanones. Kirsch, S. F., et al. (2006).[3][2] Angewandte Chemie International Edition, 45(35), 5849–5852. [Link] (Demonstrates the utility of cationic gold complexes for this specific transformation.)
-
Recent Advances in the Gold-Catalyzed Synthesis of Small Rings. Dorel, R., & Echavarren, A. M. (2015).[4] Chemical Reviews, 115(17), 9028–9072. [Link] (Comprehensive review covering the scope and limitations of gold-mediated ring expansions.)
Sources
- 1. Gold(I)-Catalyzed Approaches with Arylalkyne Activation | Encyclopedia MDPI [encyclopedia.pub]
- 2. Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans [organic-chemistry.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Cyclobutane synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: Optimizing Yield in Alkynylation of Cyclobutanone
This is a technical support guide designed for the Center for Advanced Synthesis Support (CASS) . It addresses the specific challenges of alkynylating cyclobutanone, a transformation critical for generating tertiary alcohols and precursors for ring-expansion strategies in drug discovery.
Core Directive & Mechanistic Insight
The alkynylation of cyclobutanone is thermodynamically driven by the relief of ring strain at the carbonyl center (
-
Enolization: The
-protons of cyclobutanone are accessible. Highly basic nucleophiles (e.g., lithium acetylides) can act as bases rather than nucleophiles, returning starting material upon quench. -
Ring Strain Release (Side Reactions): While the target tertiary alcohol is stable, improper Lewis acid activation or harsh quenching can trigger ring-opening or rearrangement pathways driven by the release of the ~26 kcal/mol strain energy.
The Solution: This guide prioritizes Organocerium (Luche-type) chemistry and Lithium Acetylide protocols with strict temperature control to maximize 1,2-addition over enolization.
Decision Matrix: Reagent Selection
Use this matrix to select the optimal reagent system based on your specific substrate constraints.
| Substrate Complexity | Recommended Reagent System | Rationale |
| Simple Cyclobutanone | Lithium Acetylide (THF, -78°C) | High reactivity; standard protocol. Efficient for unhindered ketones. |
| Cerium(III) Chloride / Lithium Acetylide | ||
| Acid-Sensitive Moieties | Magnesium Acetylide (Grignard) | Less basic than Li-species, but often lower conversion. Use if Li-reagents degrade other functional groups. |
| Large Scale (>100g) | Lithium Acetylide + EDA Complex | Ethylene diamine (EDA) stabilizes the acetylide, improving solubility and handling safety. |
Critical Workflows & Visualizations
Figure 1: Reaction Pathway & Troubleshooting Logic
This diagram illustrates the competition between the desired 1,2-addition and the parasitic enolization pathway, providing decision points for troubleshooting.
Caption: Pathway analysis showing the critical divergence between nucleophilic addition (CeCl3 favored) and enolization (Base favored).
Troubleshooting & FAQs
Category 1: Low Conversion / Starting Material Recovery
Q: I am recovering >40% unreacted cyclobutanone despite using 1.5 equivalents of lithium acetylide. Why? A: This is the classic signature of enolization .
-
Cause: Cyclobutanone
-protons are acidic ( ). The lithium acetylide acts as a base, deprotonating the ketone to form an enolate. Upon quenching, the enolate reprotonates, returning your starting material. -
Solution: Switch to Organocerium conditions .
-
Dry
at 140°C under high vacuum (0.1 mmHg) for 2 hours to generate anhydrous . -
Suspend
in THF and stir for 2 hours. -
Add the lithium acetylide to the
slurry at -78°C before adding the ketone.
-
Q: Can I just increase the temperature to drive the reaction? A: No. Increasing temperature increases the basicity of the acetylide relative to its nucleophilicity, worsening the enolization ratio. It also risks polymerizing the cyclobutanone. Keep the reaction at -78°C and allow it to warm slowly only after the ketone has been consumed.
Category 2: Impurity Profile (Ring Opening)
Q: I see a complex mixture of olefins and ring-opened products by NMR. What happened? A: You likely triggered acid-catalyzed ring opening during the workup.
-
Cause: The tertiary cyclobutanol product possesses significant ring strain. If quenched with strong acid (e.g., 1M HCl) or if the quench is exothermic, the alcohol can dehydrate or rearrange to relieve strain.
-
Solution:
-
Quench: Use saturated aqueous ammonium chloride (
) or a phosphate buffer (pH 7). Avoid mineral acids. -
Temperature: Perform the quench at 0°C or -10°C, not room temperature.
-
Category 3: Reagent Preparation[7][8]
Q: My yield fluctuates between batches. How do I standardize the acetylide?
A: Inconsistent titers of
-
Protocol:
-
Titrate your
-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before every use. -
Ensure your alkyne is dry. Distill terminal alkynes if they are liquids.
-
Visual Check: A proper lithium acetylide solution in THF should be clear to slightly yellow. If it is cloudy before adding
, your THF may be wet (LiOH precipitate).
-
Optimized Experimental Protocol
Method A: Standard Lithium Acetylide Addition (For Simple Substrates) Based on Organic Syntheses protocols [2].
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Reagent Prep: Charge with THF (anhydrous) and terminal alkyne (1.2 equiv). Cool to -78°C.[5][7]
-
Deprotonation: Add
-BuLi (1.1 equiv) dropwise over 15 mins. Stir for 30 mins at -78°C. -
Addition: Add cyclobutanone (1.0 equiv) as a solution in THF dropwise.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC.
-
Quench: Pour cold reaction mixture into sat.
. Extract with .
Method B: Cerium-Mediated "Luche" Alkynylation (For Difficult Substrates) Recommended for maximum yield reliability [3].
-
Drying: Place
(1.5 equiv) in a flask. Heat to 140°C under vacuum (0.1 mmHg) for 2 hours with stirring. A white powder should form. -
Suspension: Cool to RT under Argon. Add THF. Stir vigorously for 2 hours (or sonicate) to form a fine suspension.
-
Transmetallation: Cool suspension to -78°C. Add pre-formed Lithium Acetylide (prepared separately as in Method A) via cannula. Stir for 30 mins.
-
Addition: Add cyclobutanone (1.0 equiv) slowly.
-
Workup: Quench with dilute acetic acid/water or sat.
.
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989 . Link
-
Midland, M. M. "Preparation of Propargyl Alcohols: 2-Ethynyl-1,3,3-trimethyl-bicyclo[2.2.1]heptan-2-ol." Organic Syntheses, 1990 , Coll. Vol. 7, p. 226. Link
-
Conlon, D. A., et al. "The preparation of anhydrous cerium(III) chloride for use in organic synthesis." Advanced Synthesis & Catalysis, 2004 . Link
Sources
- 1. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. longdom.org [longdom.org]
- 5. Merging Asymmetric [1,2]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reactive Cyclobutane Architectures
Topic: Handling Air-Sensitive gem-Substituted Cyclobutane Precursors & Intermediates Ticket ID: CYCLO-GEM-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
User Context: You are likely attempting to synthesize gem-disubstituted cyclobutanes (e.g., gem-difluoro, gem-dimethyl, or spirocyclic bioisosteres) for medicinal chemistry applications. While the final products are often stable, the reactive intermediates required to install these gem-substituents—specifically lithiated cyclobutanes , organolanthanum species , and bicyclo[1.1.0]butane (BCB) precursors—are highly air-sensitive and prone to catastrophic ring-opening or polymerization.
This guide addresses the three critical failure points in this workflow:
-
Strain-Release Instability: Handling BCB precursors without triggering polymerization.
-
Metallation Sensitivity: Generating and trapping gem-lithiated cyclobutanes (or their lanthanum/zinc equivalents) without protonation or decomposition.
-
Purification Hazards: Quenching and isolating strained rings safely.
Critical Handling Protocols (The "Why" & "How")
Module A: The Precursor – Bicyclo[1.1.0]butanes (BCBs)
BCBs are the primary gateway to gem-substituted cyclobutanes via strain-release chemistry.[1] They possess ~64-66 kcal/mol of strain energy.
Q: My BCB starting material turned into a white solid/gel in the freezer. What happened? A: You likely triggered radical polymerization or acid-catalyzed ring opening .
-
Causality: The central C1-C3 bond in BCB is highly p-rich and acts like a "loaded spring." Even trace acid (from unneutralized glass surfaces) or ambient oxygen (radical initiator) can trigger polymerization.
-
Protocol:
-
Storage: Store BCBs as dilute solutions (e.g., in Et₂O or Hexanes) at -20°C, never neat for extended periods.
-
Stabilization: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) at 0.1 mol% if the downstream chemistry tolerates it.
-
Glassware: Base-wash all glassware (soak in KOH/iPrOH bath, then rinse and oven dry) to remove acidic sites.
-
Module B: The Intermediate – gem-Lithiated Cyclobutanes
Direct deprotonation or Lithium-Halogen exchange to create a nucleophilic carbon at the gem position is the most risk-intensive step.
Q: I performed a Li-Halogen exchange at -78°C, but after quenching with an electrophile, I recovered only protonated starting material. Why? A: This is a classic "Moisture vs. Temperature" trade-off failure.
-
Causality: Cyclobutyllithium species are exceptionally basic but also thermally fragile. If your solvent had <10 ppm water, the protonation was instantaneous. If the solvent was dry but the temperature drifted above -60°C during addition, the species likely decomposed via
-hydride elimination or ring fragmentation before reacting. -
Self-Validating Protocol (The "Double-Titration" Method):
-
Solvent Check: THF or Et₂O must be distilled from Na/Benzophenone or passed through activated alumina columns immediately prior to use. Karl Fischer titration should read <5 ppm H₂O.
-
Reagent Titration: Titrate your t-BuLi or n-BuLi using N-benzylbenzamide to confirm exact molarity. Do not rely on the bottle label.
-
Cryostat Discipline: Use an internal thermometer. The internal reaction temperature must not exceed -70°C during the dropwise addition of the organolithium.
-
Module C: Advanced Reagents – Organolanthanum & Flow Chemistry
For gem-difluorocyclobutanes, lithium reagents often cause HF elimination.
Q: Why use Organolanthanum instead of Grignards for gem-difluorocyclobutanones? A: Chemo-fidelity.
-
Mechanism: Hard nucleophiles (R-Li, R-MgX) act as bases, stripping the acidic proton
to the carbonyl and fluorine, leading to HF elimination and ring aromatization/destruction. -
Solution: Organolanthanum reagents (generated from LaCl₃·2LiCl + RMgX) are less basic but sufficiently nucleophilic to attack the ketone, preserving the gem-difluoro motif [1].
Troubleshooting & Decision Logic
Diagnostic Workflow: Low Yields in gem-Functionalization
Use the following logic to diagnose failure modes in your metallation reactions.
Figure 1: Diagnostic logic for troubleshooting metallated cyclobutane intermediates.
Experimental Protocol: Synthesis of gem-Disubstituted Cyclobutanes via BCB-Li
Method: Generation of Bicyclo[1.1.0]butyllithium (BCB-Li) and Electrophilic Trapping.[2] Note: This protocol adapts recent continuous flow advancements [2] for batch safety where flow is unavailable.
Reagents & Equipment[3][4][5][6][7][8]
-
Precursor: 1-(Phenylsulfonyl)bicyclo[1.1.0]butane (or similar BCB).
-
Reagent: sec-Butyllithium (1.4 M in cyclohexane).
-
Solvent: 2-MeTHF (Anhydrous, degassed).
-
Vessel: Flame-dried Schlenk flask with internal temperature probe.
Step-by-Step Procedure
-
Inerting: Cycle the Schlenk flask 3x with Argon/Vacuum. Flame dry the glass while under vacuum. Allow to cool under Argon flow.
-
Dissolution: Add BCB precursor (1.0 equiv) and 2-MeTHF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone).
-
Metallation (The Critical Step):
-
Add sec-BuLi (1.1 equiv) dropwise over 10 minutes.
-
Crucial: Ensure internal temp does not rise above -70°C.
-
Stir for exactly 15 minutes at -78°C. (Prolonged stirring risks aggregation/decomposition).
-
-
Trapping:
-
Add the electrophile (e.g., aldehyde, ketone, alkyl halide) (1.2 equiv) dissolved in minimal 2-MeTHF.
-
Add slowly down the side of the flask to pre-cool the solution before it hits the reaction mixture.
-
-
Quenching:
-
Once TLC indicates consumption (or after 30 mins), quench with MeOH (5 equiv) at -78°C.
-
Allow to warm to Room Temperature (RT) only after quenching.
-
Data Summary: Stability Limits
| Parameter | Limit (Batch) | Limit (Flow) | Consequence of Exceeding |
| Temperature | -78°C | 0°C | Ring fragmentation / Polymerization |
| Time (Metallated) | < 30 mins | < 1 second | Aggregation / Degradation |
| Solvent Water | < 10 ppm | < 10 ppm | Protonation (Yield Loss) |
| Atmosphere | Argon/N₂ | Closed System | Oxidation / Fire Hazard |
Advanced Visualization: Reaction Pathway
The following diagram illustrates the divergent pathways when handling the gem-difluorocyclobutanone core, highlighting the necessity of Lanthanum reagents over standard Grignards.
Figure 2: Chemoselectivity profile comparing Grignard vs. Organolanthanum reagents for gem-difluorocyclobutane synthesis [1].
References
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link] (Note: DOI based on search context; verify specific volume/page). Alternative Verified Source:
-
Generation and Use of Bicyclo[1.1.0]butyllithium under Continuous Flow Conditions. Source: ACS Publications (Organic Process Research & Development) URL:[Link] (Note: Hypothetical DOI structure based on recent 2025 search result snippet. Please search title for exact link). Verified Context:
-
Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization. Source: Chemical Science (RSC) URL:[Link]
Sources
Gold-Catalyzed Cyclobutane Rearrangements: A Technical Support Guide on Solvent Effects
Welcome to the technical support center for gold-catalyzed rearrangements of cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful transformations. Here, we delve into the critical role of solvents, a parameter that can profoundly influence reaction efficiency, selectivity, and even the mechanistic pathway. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a gold(I) catalyst in the rearrangement of cyclobutanes?
A1: Gold(I) complexes are soft, carbophilic Lewis acids that excel at activating carbon-carbon multiple bonds. In the context of cyclobutane rearrangements, particularly with substrates like vinylcyclobutanes or enynes, the gold(I) catalyst coordinates to the π-system (alkene or alkyne). This activation facilitates the cleavage of the strained cyclobutane ring, leading to the formation of a key intermediate, often described as a gold-stabilized carbocation or a gold carbene-like species. This highly reactive intermediate then undergoes further transformations, such as cyclization, ring expansion, or nucleophilic attack, to yield the final rearranged product.
Q2: Why is solvent selection so critical in these reactions?
A2: Solvent selection is paramount because it directly influences the stability of the charged intermediates and transition states that are integral to the reaction mechanism. The solvent's polarity, coordinating ability, and protic or aprotic nature can alter the reaction's energy landscape, thereby affecting the reaction rate, product distribution (chemoselectivity), and stereoselectivity. An inappropriate solvent can lead to catalyst deactivation, low yields, or the formation of undesired side products.
Q3: What are the general classifications of solvents relevant to gold catalysis?
A3: Solvents are broadly categorized based on their polarity and their ability to donate a proton (proticity).
-
Polar Protic Solvents: These solvents, such as methanol and water, have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like dichloromethane (DCE), acetonitrile, and tetrahydrofuran (THF) possess a significant dipole moment but lack an acidic proton. They are good at solvating cations but less so for anions.
-
Nonpolar Solvents: These include solvents like toluene and hexane, which have low dielectric constants and do not effectively solvate charged species.
The choice between these categories is a critical decision in optimizing your gold-catalyzed rearrangement.
Troubleshooting Guide
This section addresses specific experimental challenges you might encounter and provides a logical framework for troubleshooting, with a focus on solvent-related issues.
Q4: My reaction is sluggish or gives a low yield of the desired product. What are the likely solvent-related causes and how can I address them?
A4: Low reactivity is a common issue and can often be traced back to the solvent environment.
-
Causality: The formation of the key gold-carbene or cationic intermediate is often the rate-determining step. A solvent that poorly stabilizes this intermediate will slow down the reaction. Nonpolar solvents, for instance, may not be sufficient to promote the necessary charge separation.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as dichloromethane (DCE) or 1,2-dichloroethane. These are often the solvents of choice for gold catalysis as they can stabilize the cationic intermediates without strongly coordinating to the gold center.
-
Consider a Mixed Solvent System: A mixture of solvents can sometimes provide a beneficial "cooperative effect." For example, adding a small amount of a polar protic solvent like methanol to a polar aprotic solvent like DCE can sometimes accelerate the reaction, though this can also lead to side reactions if the protic solvent acts as a nucleophile.
-
Evaluate Catalyst Deactivation: Some solvents can coordinate too strongly to the gold center, leading to catalyst deactivation. For example, highly coordinating solvents like DMSO can sometimes inhibit the reaction. If you suspect catalyst deactivation, consider using a less coordinating solvent.
-
Q5: I am observing poor diastereoselectivity or a mixture of regioisomers. How can the solvent influence this outcome?
A5: The solvent plays a crucial role in dictating the stereochemical and regiochemical outcome of the reaction by influencing the conformation of the transition state and the stability of competing reaction pathways.
-
Causality: The diastereoselectivity of the rearrangement is determined by the relative energies of the diastereomeric transition states. A solvent can preferentially stabilize one transition state over another through specific interactions, such as hydrogen bonding or dipole-dipole interactions. Similarly, the formation of different regioisomers can arise from competing mechanistic pathways that are favored in different solvent environments.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Conduct a systematic screen of solvents with varying polarities and coordinating abilities. It is advisable to test a nonpolar solvent (e.g., toluene), a polar aprotic solvent (e.g., DCE, THF, acetonitrile), and potentially a polar protic solvent (e.g., methanol, though with caution).
-
Pay Attention to Counterion Effects: The effect of the solvent is often intertwined with the nature of the counterion on the gold catalyst (e.g., SbF₆⁻, OTf⁻). A more coordinating solvent can promote the dissociation of the counterion from the gold center, leading to a more "naked" and reactive cationic gold species. This can, in turn, influence the selectivity. In some cases, the synergistic effect of the ligand and the counterion is key to achieving high diastereoselectivity.
-
Temperature Optimization: Temperature can also be a critical factor in controlling selectivity. Running the reaction at a lower temperature can often enhance the energy difference between competing transition states, leading to improved selectivity.
-
Q6: I am observing significant formation of side products. What are some common solvent-mediated side reactions?
A6: The formation of side products is a clear indication that an alternative, undesired reaction pathway is competing with your desired rearrangement.
-
Causality: The highly reactive gold-carbene or cationic intermediate can be trapped by nucleophiles present in the reaction mixture. If the solvent itself is nucleophilic (e.g., methanol, water), it can lead to the formation of addition products. Other potential side reactions include polymerization of the starting material or decomposition of the product under the reaction conditions.
-
Troubleshooting and Characterization:
-
Switch to a Non-Nucleophilic Solvent: If you suspect solvent addition, immediately switch to a non-nucleophilic solvent like DCE, toluene, or hexane.
-
Ensure Anhydrous Conditions: Moisture in the solvent can act as a nucleophile. Always use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Characterize the Byproducts: Isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding the structure of the byproduct can provide valuable clues about the competing reaction pathway. For instance, the presence of a methoxy group in a byproduct when using methanol as a solvent is a strong indicator of solvent trapping.
-
Q7: My catalyst appears to be decomposing during the reaction, as evidenced by a color change or the formation of gold nanoparticles. How can the solvent contribute to this?
A7: Catalyst decomposition is a significant issue that can lead to incomplete conversion and reproducibility problems.
-
Causality: Certain solvents can promote the reduction of Au(I) to Au(0), leading to the formation of inactive gold nanoparticles. This is more common in reactions run at higher temperatures or with substrates that can act as reducing agents. Additionally, strongly coordinating solvents or impurities can lead to the formation of stable, inactive gold complexes.
-
Troubleshooting Steps:
-
Solvent Choice: Avoid solvents that are known to promote catalyst decomposition. For instance, some reactions may be sensitive to ethereal solvents like THF at elevated temperatures.
-
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can often mitigate catalyst decomposition.
-
Use a Stabilizing Ligand: The choice of ligand on the gold catalyst can significantly impact its stability. If you are using a simple gold salt, consider switching to a catalyst with a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC).
-
Data Presentation
The following table summarizes the general effects of different solvent classes on gold-catalyzed cyclobutane rearrangements, based on literature precedents. The actual results will be highly substrate-dependent.
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | General Observations | Potential Issues |
| Nonpolar | Toluene, Hexane | 2.4, 1.9 | Often result in slow or no reaction due to poor stabilization of charged intermediates. | Low yields, incomplete conversion. |
| Polar Aprotic | Dichloromethane (DCE), Acetonitrile, THF | 9.1, 37.5, 7.6 | Generally the solvents of choice. They offer good stabilization of cationic intermediates without being overly nucleophilic. Selectivity can be highly dependent on the specific solvent. | Acetonitrile and THF can sometimes act as coordinating ligands, potentially inhibiting catalysis. |
| Polar Protic | Methanol, Ethanol, Water | 32.7, 24.6, 80.1 | Can significantly accelerate reactions by stabilizing charged species and participating in proton transfer steps. | Can act as nucleophiles, leading to solvent-trapped side products. Can also affect the coordination sphere of the gold catalyst. |
Experimental Protocols
Protocol 1: General Procedure for a Gold-Catalyzed Rearrangement of a Vinylcyclobutane
This protocol provides a starting point for your experiments. Optimization of the catalyst, temperature, and solvent will be necessary for each specific substrate.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the gold(I) catalyst (e.g., IPrAuCl, 1-5 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 1-5 mol%) in the chosen anhydrous solvent (e.g., DCE, 0.1 M). Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the active cationic gold complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under Argon, dissolve the vinylcyclobutane substrate (1.0 equiv) in the same anhydrous solvent.
-
Initiation: Add the prepared catalyst solution to the substrate solution via syringe.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench it by adding a few drops of triethylamine or by filtering through a short pad of silica gel.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Systematic Solvent Screening
-
Set up a parallel reaction array with identical amounts of substrate, catalyst, and co-catalyst in a series of vials.
-
To each vial, add a different anhydrous solvent from the list of candidates (e.g., Toluene, DCE, THF, Acetonitrile, and a DCE/Methanol mixture).
-
Run all reactions at the same temperature and for the same amount of time.
-
Quench all reactions simultaneously.
-
Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and the ratio of products. This will provide a clear indication of the optimal solvent for your specific transformation.
Visualizations
General Mechanism of Gold-Catalyzed Cyclobutane Rearrangement
Caption: A systematic approach to troubleshooting gold-catalyzed rearrangements.
References
-
Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. ACS Omega. [Link]
-
Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. PMC. [Link]
-
Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. [Link]
-
Gold-Catalyzed Synthesis of Small Rings. Chemical Reviews. [Link]
-
Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. PMC. [Link]
-
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]
-
The effect of solvation in torquoselectivity: ring opening of monosubstituted cyclobutenes. Organic & Biomolecular Chemistry. [Link]
-
Effects of gold catalyst, reaction time, temperature and solvent on... ResearchGate. [Link]
-
Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research. [Link]
-
Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis. Dalton Transactions. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Our previous studies forming cyclobutanones as the side products. ResearchGate. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Divergent Gold Catalysis: Unlocking Molecular Diversity through Catalyst Control. Chemical Reviews. [Link]
-
Gold-Catalyzed Divergent Ring-Opening Rearrangement of Cyclopropenes Enabled by Dichotomous Gold-Carbenes. PubMed. [Link]
-
Gold-Catalyzed [3+2]-Annulations of α-Aryl Diazoketones with the Tetrasubstituted Alkenes of Cyclopentadienes: High Stereoselectivity and Enantioselectivity. PubMed. [Link]
-
Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science. [Link]
-
Gold-Catalyzed Rearrangements and Beyond. ResearchGate. [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Unexpected Behavior in Gold-Catalyzed Reactions Clarified. ChemistryViews. [Link]
-
Gold-catalyzed cyclopropanation reactions using a carbenoid precursor toolbox. Chemical Society Reviews. [Link]
-
Gold-catalyzed diastereoselective cycloisomerization of alkylidene-cyclopropane-bearing 1,6-diynes. PubMed. [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
Technical Support Center: Efficient Removal of Residual Copper Catalyst from Click Reactions
From the desk of a Senior Application Scientist
Welcome to the technical support center. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is celebrated for its efficiency and wide applicability.[1] However, for researchers in drug development and materials science, the presence of residual copper in the final product is a significant concern due to potential toxicity and interference with downstream applications. This guide provides in-depth, field-proven troubleshooting advice for effectively removing copper catalysts, ensuring the purity and safety of your compounds.
Frequently Asked Questions & Initial Troubleshooting
Q1: My reaction mixture has a distinct green/blue color after the reaction. What does this indicate?
A1: The visible green or blue coloration is characteristic of Cu(II) species. The active catalyst in CuAAC is Cu(I), which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[1][2] During the reaction or upon exposure to air, the unstable Cu(I) can oxidize back to Cu(II). This color is a clear indicator that copper is present and a purification step is necessary. While visually obvious, it doesn't quantify the copper level, which could still be unacceptably high even in a colorless solution.
Q2: I'm working with a sensitive biomolecule. What is the gentlest method for copper removal?
A2: For sensitive substrates like proteins or oligonucleotides, dialysis is often the preferred method. Dialysis against a buffer containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) is highly effective.[3][4] The EDTA forms a stable, water-soluble complex with copper ions, which can then be removed through the dialysis membrane. It's often recommended to follow the EDTA dialysis with a second dialysis against pure water or buffer to remove the EDTA itself.[4]
Causality: This method is gentle because it avoids organic solvents, extreme pH, and harsh solid-phase media that could denature or degrade sensitive biomolecules. The purification relies on passive diffusion driven by a concentration gradient.
Q3: What are the regulatory limits for residual copper in pharmaceutical products?
A3: Regulatory bodies like the ICH and FDA have established strict guidelines for elemental impurities.[5][6] Copper is classified as an element with low oral toxicity. The Permitted Daily Exposure (PDE) for copper is 3000 µ g/day for oral administration and 300 µ g/day for parenteral (injection) routes, as outlined in the ICH Q3D(R2) guideline.[7] It is crucial to calculate the maximum allowable concentration in your final Active Pharmaceutical Ingredient (API) based on the maximum daily dose of the drug. For many applications, especially parenteral ones, aiming for copper levels below 1-5 ppm is a standard industry benchmark.[8]
In-Depth Troubleshooting: Method-Specific Guides
This section details common issues and solutions for the primary copper removal techniques.
Guide 1: Chelation and Liquid-Liquid Extraction (LLE)
This is often the first method attempted due to its simplicity. It involves washing the organic solution of your product with an aqueous solution of a chelating agent.
Q: I performed an aqueous wash with EDTA solution, but my organic layer is still faintly colored and ICP-MS analysis shows high copper levels. Why isn't it working?
A: This is a common issue with several potential causes:
-
pH Dependence of Chelation: The effectiveness of EDTA is highly pH-dependent. EDTA's ability to chelate copper is significantly reduced in acidic conditions (pH < 4) because the carboxylate groups become protonated. Ensure your aqueous EDTA solution is buffered to a neutral or slightly basic pH (7-8) for optimal chelation.
-
Phase Transfer Issues: The copper-EDTA complex is highly polar and should reside in the aqueous phase. However, if your product molecule has its own chelating moieties (e.g., certain heterocycles, polyamines), it might form a lipophilic complex with copper that resists extraction into the aqueous phase.
-
Insufficient Mixing or Washes: Emulsion formation can prevent efficient partitioning. Ensure vigorous but controlled mixing, and allow adequate time for the layers to separate. Multiple washes with fresh aqueous solution are far more effective than a single wash with a large volume.[9]
-
Alternative Chelators: If EDTA fails, consider other aqueous chelators. Aqueous ammonia or ammonium chloride solutions can be very effective, forming a deep blue tetraamminecopper(II) complex in the aqueous layer.[9] Be cautious, as ammonia introduces a basic pH, while ammonium chloride is acidic, which could affect your product's stability.[9]
Caption: Decision workflow for liquid-liquid extraction.
Guide 2: Solid-Phase Scavenging
Metal scavengers are functionalized solid supports (typically silica or polymer beads) that have a high affinity for specific metals.[10][11] They are used after initial workup to "polish" the product and achieve very low metal levels.
Q: I used a thiol-functionalized silica scavenger, but my copper levels are still above 10 ppm. What went wrong?
A: Achieving ultra-low metal content with scavengers requires careful optimization:
-
Incorrect Scavenger Choice: Thiol-based scavengers are excellent for softer metals like palladium but can be less effective for copper compared to amine-functionalized scavengers (e.g., diamine, triamine) or specialized copper-chelating resins.[10][12] It is often necessary to screen a small panel of scavengers to find the most effective one for your specific system.[10]
-
Insufficient Equivalents or Time: Scavenging is a kinetic process. Ensure you are using a sufficient excess of the scavenger (typically 5-10 equivalents relative to the copper) and allowing enough time for binding. While some reactions are fast, others may require several hours or gentle heating to go to completion.
-
Solvent Effects: The solvent can impact the scavenger's performance by affecting its swelling (for polymer-based scavengers) and the accessibility of the binding sites. Consult the manufacturer's guide for solvent compatibility.
-
Competitive Binding: Your product molecule itself might compete with the scavenger for the copper, especially if it's a potent ligand. This reduces the scavenger's efficiency. In such cases, a combination of methods, like an initial aqueous wash followed by scavenging, may be necessary.[10]
-
Preparation: Dissolve the crude product (post-initial workup) in a suitable, compatible solvent.
-
Addition: Add the selected metal scavenger resin (e.g., SiliaMetS Thiol or Diamine), typically 5-10 eq. by weight relative to the theoretical mass of the catalyst.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) for 1-4 hours. Monitor progress by taking small aliquots for analysis if possible.
-
Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the solid scavenger resin.[10]
-
Rinsing: Wash the collected resin on the filter with a fresh portion of the solvent to recover any adsorbed product.[10]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[10]
| Method | Typical Efficiency | Scalability | Cost | Key Consideration |
| Aqueous Wash (EDTA/NH₃) | 50 - 500 ppm | Excellent | Low | pH sensitivity; potential for emulsions.[9] |
| Solid Scavenger Resins | < 10 ppm | Good | High | Scavenger selection is critical; cost at scale.[13] |
| Silica Gel Chromatography | 10 - 100 ppm | Moderate | Moderate | Product may co-elute with copper; not a primary method. |
| Precipitation/Filtration | > 1000 ppm (bulk) | Excellent | Low | Primarily for bulk removal; requires a polishing step. |
| Dialysis (for Bioconjugates) | < 20 ppm | Poor | Moderate | Gentle but slow; best for macromolecules.[4] |
Guide 3: Precipitation and Filtration
For larger-scale reactions, precipitating the copper can be a cost-effective first step for bulk removal.
Q: I tried to precipitate copper from my reaction, but the filtration is extremely slow and the filtrate is still blue.
A: Precipitation methods require careful control of conditions:
-
Incomplete Precipitation: The choice of precipitating agent is key. For example, adding a base to precipitate copper hydroxide can be effective, but the solubility is pH-dependent. Alternatively, methods like cementation, where a more reactive metal (like iron) is used to precipitate copper metal, can be employed.[14]
-
Fine Particulate Formation: If the precipitate forms as very fine particles, it will clog filter paper. This can be mitigated by:
-
"Digesting" the Precipitate: Gently heating the mixture for a period can encourage smaller particles to aggregate into larger, more easily filterable crystals.
-
Using a Filter Aid: Filtering through a pad of Celite or diatomaceous earth can prevent clogging and improve filtration speed and efficiency.[9][15]
-
Caption: Workflow for precipitation and filtration.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]
-
Is there another way to get rid of the remnants of the copper catalyst? ResearchGate.[Link]
-
Recovering copper from e-waste: recyclable precipitation versus solvent extraction with carbon emission assessment. Green Chemistry (RSC Publishing).[Link]
- Method for precipitating copper metal from copper bearing solutions.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
-
Purifying Copper | Reactions | Chemistry | FuseSchool. YouTube.[Link]
-
filter through celite and wash with dilute aqueous nh4oh to dissolve the copper. Reddit.[Link]
-
How to remove copper after CuAAc click reaction? ResearchGate.[Link]
-
Best method for removing Cu(I) from Org compounds. Reddit.[Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA).[Link]
-
Copper-catalyzed click reaction on/in live cells. National Institutes of Health (NIH).[Link]
-
Copper-chelating natural products. National Institutes of Health (NIH).[Link]
-
Metal Scavenger User Guide. Biotage.[Link]
-
Copper-catalyzed click reaction on/in live cells. Chemical Science (RSC Publishing).[Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH).[Link]
-
Copper-chelating natural products. ResearchGate.[Link]
-
Copper Chelating Resin. G-Biosciences.[Link]
-
Precipitation of Precious Metals Concentrates from Post-Elution Solutions from Ion-Exchange Processes. MDPI.[Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron Synthesis.[Link]
-
Elemental Impurities—Limits. US Pharmacopeia (USP).[Link]
-
First example of a click-reaction on the aminate copper complexes: effect of reaction parameters. ResearchGate.[Link]
-
Metal Scavenger Guide. Sopachem.[Link]
-
Copper catalysis in organic synthesis. Beilstein Journals.[Link]
-
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. FDA.[Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.[Link]
-
Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance. Lucideon.[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health (NIH).[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 7. database.ich.org [database.ich.org]
- 8. sopachem.com [sopachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]
- 13. apeiron-synthesis.com [apeiron-synthesis.com]
- 14. US3930846A - Method for precipitating copper metal from copper bearing solutions - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
Validation & Comparative
13C NMR of Quaternary Cyclobutane Carbons: A Comparative Technical Guide
This guide provides an in-depth technical analysis of 13C NMR spectral data for quaternary cyclobutane carbons , designed for researchers in drug discovery and structural organic chemistry.
Executive Summary & Core Challenges
Quaternary carbons in cyclobutane rings represent a unique diagnostic challenge in small molecule characterization. Unlike their methylene counterparts (
The Analytical Bottleneck:
-
Detection: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and possess significantly longer longitudinal relaxation times (
), often leading to "missing" signals in standard proton-decoupled 13C experiments. -
Assignment: The chemical shift range overlaps with standard aliphatic chains, making differentiation from acyclic quaternary centers difficult without specific comparative data.
Mechanistic Drivers of Chemical Shift
To interpret these spectra accurately, one must understand the causal factors driving the chemical shift (
A. Hybridization & Ring Strain
In small rings, the internal bond angles deviate from the ideal
-
Cyclopropane: High p-character in C-C bonds (banana bonds)
High s-character in exocyclic bonds Significant shielding (upfield shift).[1] -
Cyclobutane: Less strained than cyclopropane but still puckered ("butterfly" conformation).[1] The C-C bonds have intermediate s-character.[1]
-
Result: Quaternary cyclobutane carbons generally resonate downfield of cyclopropanes but upfield of cyclopentanes/cyclohexanes.[1]
-
B. Substituent Effects (The -Effect)
Substituents at the quaternary center exert predictable deshielding effects.
-
Alkyl Groups (Gem-dimethyl): Moderate deshielding (+5 to +10 ppm).[1]
-
Heteroatoms (O, N): Strong deshielding due to electronegativity (inductive effect).[1]
-
Anisotropy (C=O, CN): Variable shielding depending on the "puckering" angle of the ring.
Comparative Spectral Data
Table 1: Ring Size Comparison (Unsubstituted vs. Quaternary)
Comparison of chemical shifts for quaternary centers in varying ring sizes to illustrate the strain effect.
| Ring System | Unsubstituted CH2 ( | Quaternary C (1,1-dimethyl) ( | Trend Analysis |
| Cyclopropane | -2.9 | 15.0 - 20.0 | Highly Shielded (Strain induced) |
| Cyclobutane | 22.4 | 30.0 - 42.0 | Diagnostic Region |
| Cyclopentane | 25.6 | 38.0 - 45.0 | Deshielded (Alkane-like) |
| Cyclohexane | 26.9 | 32.0 - 38.0 | Standard Chair Conformation |
Table 2: Substituent Effects on Quaternary Cyclobutane Carbons
Specific shifts for quaternary carbons (Cq) in cyclobutane scaffolds common in drug design.
| Substituent Type | Structure Example | Quaternary Carbon ( | Mechanistic Insight |
| Dialkyl | 1,1-Dimethylcyclobutane | 30.5 - 35.0 | |
| Spiro-Cycle | Spiro[3.3]heptane (Spiro C) | 38.0 - 42.0 | Strain from two rings creates a unique deshielded environment.[1] |
| Ether (Oxetane) | 3,3-Dimethyloxetane | 39.0 - 40.5 | Oxygen electronegativity deshields, but ring strain keeps it < 50 ppm.[1] |
| Nitrile | 1-Cyano-1-methylcyclobutane | 35.0 - 38.0 | Anisotropic shielding of CN counteracts some inductive deshielding.[1] |
| Carbonyl | Cyclobutanone ( | 45.0 - 50.0 | Strong deshielding from adjacent C=O (inductive + anisotropy).[1] |
| Fluorine | 1,1-Difluorocyclobutane | 110.0 - 120.0 | Extreme deshielding (inductive) + C-F coupling ( |
Critical Note: For 1,1-difluorocyclobutane , the quaternary carbon will appear as a triplet due to C-F coupling, which is diagnostic.
Experimental Protocol: Optimizing Detection
The primary failure mode in analyzing quaternary cyclobutane carbons is insufficient relaxation delay , leading to signal saturation.
The "Quaternary-First" Acquisition Workflow
-
Pulse Sequence Selection:
-
Relaxation Delay (
) Optimization:-
Quaternary carbons in strained rings have
values often exceeding 10-20 seconds.[1] -
Protocol: Set
(approx. 5-10s for quick scans, 30s+ for quantitative).
-
-
Step-by-Step Assignment Logic:
Figure 1: Decision tree for assigning quaternary carbons using DEPT editing.[1]
Advanced Application: Drug Discovery Context
In medicinal chemistry, the cyclobutane ring is often used as a bioisostere for gem-dimethyl groups or to restrict conformation.
-
Case Study: Spirocyclic Scaffolds
-
Spiro[3.3]heptane systems are increasingly popular.[1] The central spiro-carbon is quaternary.
-
Diagnostic Signal: Look for a low-intensity singlet at ~38-42 ppm .[1]
-
Differentiation: A corresponding Spiro[2.4]heptane (cyclopropane-cyclopentane fusion) would show the spiro-carbon significantly upfield (20-25 ppm ) due to the cyclopropane ring current.
-
-
Metallacyclobutanes (Catalysis):
-
In olefin metathesis (Grubbs catalysts), the metallacyclobutane intermediate contains distinct carbons.
-
Active Species:
-carbon (quaternary-like environment next to metal) shifts to ~100 ppm , while -carbon remains near 0 ppm .[1] This extreme deshielding is a hallmark of the metal-carbon bond character.
-
References
-
Oregon State University. 13C NMR Chemical Shift Ranges and Substituent Effects.Link
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Fleming, F. F., & Wei, G. (2009).[1] Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Journal of Organic Chemistry.[1][2] Link[1]
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Wiberg, K. B., et al. (1999).[1] NMR Chemical Shifts: A Comparison of Acetylene, Allene, and Higher Cumulenes. Journal of Organic Chemistry.[1][2] Link[1]
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University of Chicago. Optimized 13C Parameters and Relaxation Delays.Link
-
ChemicalBook. Cyclobutanecarboxylic Acid NMR Spectral Data.Link
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A Comparative Guide to the X-ray Crystallography of Crystalline Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Significance of Cyclobutane Derivatives and the Imperative for Precise Structural Elucidation
Cyclobutane derivatives are a fascinating and vital class of molecules in medicinal chemistry and materials science.[1] Their strained four-membered ring system imparts unique conformational properties and reactivity, making them valuable scaffolds for drug discovery and building blocks for novel materials.[2][3] The precise three-dimensional arrangement of atoms within these molecules, which dictates their biological activity and material properties, can only be definitively determined through single-crystal X-ray diffraction.[4][5]
The inherent ring strain of the cyclobutane moiety often leads to puckering, resulting in non-planar conformations.[6] The nature and degree of this puckering, along with the stereochemistry of substituents, are critical determinants of a molecule's function. For instance, in drug development, incorporating cyclobutane residues can stabilize the binding conformation of a molecule to its target.[2] Therefore, obtaining high-resolution crystal structures is not merely a characterization step but a foundational requirement for rational drug design and the engineering of advanced materials.[7]
Experimental Workflow: A Self-Validating Approach to High-Quality Data
The successful crystallographic analysis of cyclobutane derivatives hinges on a meticulously executed experimental workflow, from crystal growth to data refinement.[8] This section details a robust protocol, explaining the rationale behind each step to ensure a self-validating process.
The Critical First Step: Growing Diffraction-Quality Crystals
The quality of the crystal is the single most important determinant of the quality of the final structure. The principle of crystallization involves taking a highly concentrated and purified sample and inducing it to come out of solution in a controlled manner.[8] For cyclobutane derivatives, which can exhibit a range of polarities and intermolecular interactions, a systematic approach to crystallization is essential.
Recommended Protocol for Crystallization Screening:
-
Solvent Selection: Begin with a diverse panel of solvents covering a range of polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The choice of solvent is critical as it can influence the resulting crystal packing and even the conformation of the cyclobutane ring.
-
Solubility Assessment: Determine the approximate solubility of the compound in each selected solvent at both room temperature and an elevated temperature (e.g., 40-50 °C). This information is crucial for designing effective crystallization experiments.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a nearly saturated solution of the cyclobutane derivative in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.
-
-
Optimization: Once initial crystals are obtained, systematically vary parameters such as concentration, temperature, and the ratio of solvent to anti-solvent to optimize crystal size and quality.
Data Collection: Capturing the Diffraction Pattern
Modern diffractometers equipped with sensitive detectors and powerful X-ray sources have streamlined the data collection process.[9] However, careful consideration of the experimental parameters is still necessary to obtain a high-quality dataset.
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A single, well-formed crystal is selected under a microscope and mounted on a goniometer head.[8] For temperature-sensitive crystals, data collection is often done at low temperatures (around 100 K) to minimize degradation from the X-ray beam.[10]
-
Unit Cell Determination: A short pre-experiment is run to collect a few frames of data. These are used to determine the unit cell dimensions and the Bravais lattice.[8]
-
Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data are then scaled to account for variations in crystal illumination and detector response.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure
The final stage of the crystallographic experiment involves solving the "phase problem" and refining the atomic model to best fit the experimental data.[8]
Workflow for Structure Solution and Refinement:
-
Structure Solution: The integrated and scaled data are used to solve the crystal structure. For small molecules like most cyclobutane derivatives, direct methods are typically successful in determining the initial phases from the diffraction intensities.[8]
-
Model Building: An initial model of the molecule is built into the electron density map generated from the solved phases.[8]
-
Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using a least-squares minimization algorithm. This process is iterated until the model converges and provides the best possible fit to the data.
-
Validation: The final model is validated using a variety of metrics to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles, analyzing the residual electron density, and assessing the overall quality of the fit between the observed and calculated structure factors. The final structure is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[11]
Experimental Workflow Visualization:
Caption: A streamlined workflow for the X-ray crystallography of cyclobutane derivatives.
Comparative Analysis: Case Studies of Cyclobutane Derivatives
The structural diversity of cyclobutane derivatives is vast. This section presents a comparative analysis of crystallographic data for a selection of these compounds, highlighting key structural features and the experimental conditions under which they were determined.
| Compound Name | Puckering Angle (°) | C-C Bond Lengths (Å) | Crystal System | Space Group | Reference |
| Cyclobutanol | Puckered | Not specified | Orthorhombic (Aba2) | Aba2 | [12] |
| Octahydroxycyclobutane | Planar | Not specified | Not specified | Not specified | [13] |
| A CF3-cyclobutane derivative | 158-175 (almost flat) | 2.1-2.2 (C...C distance) | Not specified | Not specified | [14] |
| Cyclobutane (gas phase) | ~35 (dihedral angle) | 1.552 | Not specified | Not specified | [13][15] |
Analysis of Comparative Data:
-
Puckering Angle: The degree of puckering in the cyclobutane ring is a key structural parameter. As seen in the table, this can range from completely planar to significantly puckered.[6][13] This puckering is influenced by the nature and stereochemistry of the substituents on the ring and can even be affected by the physical state (gas vs. solid).[13] For example, while gas-phase cyclobutane has a dihedral angle of about 35°, some substituted derivatives like octahydroxycyclobutane are planar in the solid state.[13]
-
C-C Bond Lengths: The C-C bond lengths within the cyclobutane ring are typically longer than those in unstrained alkanes due to ring strain.[2] Electron diffraction studies have determined the C-C bond length in cyclobutane to be approximately 1.552 Å.[15]
-
Crystal System and Space Group: The crystal system and space group describe the symmetry of the crystal lattice. The diversity of crystal systems and space groups observed for these derivatives highlights the varied packing arrangements that can be adopted by these molecules. For example, cyclobutanol crystallizes in the orthorhombic space group Aba2 at low temperatures.[12]
Challenges and Advanced Solutions in Cyclobutane Crystallography
The unique structural features of cyclobutane derivatives can present specific challenges during crystallographic analysis.
-
Twinning: This occurs when two or more crystal lattices are intergrown. It can complicate data integration and structure solution. Modern software packages have sophisticated algorithms for identifying and handling twinned data.
-
Disorder: Substituents on the cyclobutane ring, or the ring itself, can sometimes be disordered over multiple positions in the crystal lattice. This can be modeled during refinement, but it can also lead to a less precise final structure.
-
Weak Diffraction: Some cyclobutane derivatives may only form small or weakly diffracting crystals. The use of a high-intensity X-ray source, such as a microfocus source or a synchrotron, can be beneficial in these cases.[9][10] For extremely small crystals, serial femtosecond crystallography (SFX) using X-ray free-electron lasers (XFELs) is an emerging technique.[7]
Logical Relationship of Challenges and Solutions:
Caption: Addressing common challenges in cyclobutane crystallography with advanced solutions.
Conclusion: The Power of Precision
The X-ray crystallography of cyclobutane derivatives is an indispensable tool for understanding their structure-function relationships. By employing a systematic and self-validating experimental approach, researchers can overcome the inherent challenges associated with these strained ring systems to obtain high-quality structural data. This guide has provided a framework for achieving this, grounded in established protocols and authoritative knowledge. The insights gained from the precise elucidation of these structures will continue to drive innovation in drug discovery, materials science, and beyond.
References
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X Ray crystallography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
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The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). (n.d.). International Union of Crystallography. Retrieved February 8, 2024, from [Link]
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Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Missouri. Retrieved February 8, 2024, from [Link]
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Cyclobutanes in Small-Molecule Drug Candidates. (2021, August 2). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
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Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. (2007, May 24). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
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H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. (2024, February 2). ACS Publications. Retrieved February 8, 2024, from [Link]
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Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. (2024, May 2). ACS Publications. Retrieved February 8, 2024, from [Link]
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Investigations into the Surface Strain/Stress State in a Single-Crystal Superalloy via XRD Characterization. (2020, January 10). MDPI. Retrieved February 8, 2024, from [Link]
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Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022, June 10). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
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Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. (2022, June 10). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
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Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (2014, June 27). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
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Protein X-ray Crystallography and Drug Discovery. (2020, February 25). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2021, January 1). ResearchGate. Retrieved February 8, 2024, from [Link]
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Design and Synthesis of a 3D Cyclobutane Fragment Library. (2021, January 11). White Rose Research Online. Retrieved February 8, 2024, from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). Carleton College. Retrieved February 8, 2024, from [Link]
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Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). ACS Publications. Retrieved February 8, 2024, from [Link]
-
Why isn't cyclobutane planar? (2017, August 22). Chemistry Stack Exchange. Retrieved February 8, 2024, from [Link]
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Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023, January 1). Memtein. Retrieved February 8, 2024, from [Link]
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Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. (1987, June 1). ResearchGate. Retrieved February 8, 2024, from [Link]
-
X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. (2023, November 13). ACS Publications. Retrieved February 8, 2024, from [Link]
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Fig. 1. Background for asymmetric cyclobutane synthesis. (A)... (2019, January 1). ResearchGate. Retrieved February 8, 2024, from [Link]
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The Molecular Structure of Cyclobutane. (1952, November 1). SciSpace. Retrieved February 8, 2024, from [Link]
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Single-Crystal X-Ray Diffraction (SC-XRD). (2023, September 17). Universität Ulm. Retrieved February 8, 2024, from [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024, January 1). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-Ethynyl-1-Methoxycyclobutane by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of novel chemical entities is paramount. Even minute impurities can have significant impacts on biological activity, toxicity, and overall study reproducibility. 1-Ethynyl-1-methoxycyclobutane, a promising building block in medicinal chemistry due to its strained cyclobutane ring and reactive ethynyl group, is no exception. This guide provides an in-depth, experience-driven approach to validating the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile compounds. We will also explore alternative analytical strategies to provide a comprehensive understanding of purity assessment.
The "Why" Behind the Method: Understanding Potential Impurities
A robust analytical method is built upon a solid understanding of the analyte and its potential impurities. While specific synthesis routes for this compound are not widely published, we can infer its probable synthetic pathway from analogous reactions, such as the synthesis of 1-ethynyl-1-cyclohexanol.[1] This allows us to anticipate likely process-related impurities.
The probable synthesis involves the reaction of cyclobutanone with an acetylide anion (generated from acetylene), followed by quenching and then methylation of the resulting tertiary alcohol.
Predicted Potential Impurities:
-
Unreacted Starting Materials:
-
Cyclobutanone
-
-
Intermediates:
-
1-Ethynyl-1-hydroxycyclobutane
-
-
Side-Products:
-
Solvents used in the synthesis and workup.
-
Byproducts from the methylation step.
-
The volatility of this compound and its likely impurities makes GC-MS an ideal analytical choice for both separation and identification.
A Validated GC-MS Protocol for Purity Determination
The following protocol is designed to provide a high degree of confidence in the purity assessment of this compound. The rationale behind each parameter selection is crucial for adapting this method to your specific instrumentation and needs.
Experimental Workflow
Caption: GC-MS workflow for purity analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of high-purity dichloromethane (or another suitable volatile solvent) to create a 1 mg/mL stock solution.
-
For quantitative analysis, add a suitable internal standard (e.g., dodecane) at a known concentration.
-
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Inlet | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) | A split injection prevents column overloading with the main component, ensuring better peak shape for both the main peak and trace impurities. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and potential impurities without causing thermal degradation. |
| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane stationary phase is a good starting point for separating compounds with a range of polarities based primarily on boiling point differences. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The initial low temperature allows for good separation of highly volatile impurities. The temperature ramp ensures that less volatile components are eluted in a reasonable time with good peak shape. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. |
| Ion Source Temp. | 230 °C | Maintains the analytes in the gas phase and prevents condensation within the ion source. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission through the mass analyzer. |
| Mass Range | m/z 40 - 300 | This range is sufficient to detect the molecular ion of the target compound and its likely impurities, while excluding low-mass background ions. |
| Solvent Delay | 2-3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |
Interpreting the Data: A Self-Validating System
The trustworthiness of a purity assessment lies in the rigorous interpretation of the generated data.
-
Total Ion Chromatogram (TIC) Analysis: The TIC provides a visual representation of all detected compounds. The peak with the largest area should correspond to this compound. All other peaks are potential impurities. Purity is often initially estimated by the area percentage of the main peak relative to the total peak area.
-
Mass Spectral Analysis of the Main Peak: The mass spectrum of the main peak should be consistent with the structure of this compound (Molecular Weight: 110.16 g/mol ). Key fragmentation patterns for cyclobutane derivatives often involve the loss of ethylene (m/z 28) or cleavage of the ring.
-
Impurity Identification:
-
Library Search: The mass spectrum of each impurity peak should be compared against a comprehensive mass spectral library (e.g., NIST, Wiley).
-
Fragmentation Pattern Analysis: For unknown impurities, the fragmentation pattern can provide clues to their structure. For example, the presence of a molecular ion corresponding to cyclobutanone (m/z 70) would strongly suggest it as an impurity.
-
Logical Deduction: Based on the predicted impurities, targeted analysis of the mass spectra can be performed.
-
Logical Data Interpretation Flow
Caption: Logical workflow for the interpretation of GC-MS data for purity validation.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods. Quantitative NMR (qNMR) is an excellent complementary technique.
| Feature | GC-MS | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Separation by differential partitioning between a mobile and stationary phase. |
| Strengths | - Excellent for volatile compounds.[2]- High sensitivity and selectivity.- Provides structural information for impurity identification. | - Universal detector for soluble compounds containing NMR-active nuclei.- Highly accurate and precise for quantification without the need for identical standards.- Non-destructive. | - Suitable for a wide range of non-volatile and thermally labile compounds. |
| Limitations | - Not suitable for non-volatile or thermally labile compounds.- Requires identical standards for accurate quantification. | - Lower sensitivity compared to MS.- Requires a relatively pure and soluble sample.- Complex mixtures can lead to overlapping signals. | - this compound lacks a strong chromophore, making UV detection challenging.- Requires a suitable column for retaining a small, relatively non-polar molecule. |
| Applicability to Topic | Excellent. Ideal for separating and identifying volatile impurities. | Excellent. Provides an orthogonal and highly accurate quantification of the main component and any NMR-distinguishable impurities. | Poor to Moderate. The lack of a chromophore is a significant hurdle. Derivatization could be an option but adds complexity. |
Conclusion
Validating the purity of this compound is a critical step in its application in research and drug development. GC-MS provides a robust, sensitive, and informative method for this purpose. By understanding the potential impurities based on the likely synthesis route, a targeted and effective GC-MS method can be developed and validated. For the highest level of confidence, complementing GC-MS with an orthogonal technique like quantitative NMR is highly recommended. This multi-faceted approach ensures a comprehensive understanding of the compound's purity, ultimately contributing to the integrity and success of subsequent research endeavors.
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A Researcher's Guide to the Spectroscopic Identification of Ring-Expanded Cyclopentanone Products
For researchers in synthetic chemistry and drug development, the successful synthesis of target molecules is only half the battle. Rigorous characterization is paramount to confirm the identity and purity of the desired product. This is particularly crucial in reactions that can yield a mixture of isomers or byproducts, such as the ring expansion of cyclopentanones to cyclohexanones. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification of these six-membered ring products, offering field-proven insights and experimental data to support your analytical workflow.
The Synthetic Challenge: Ring Expansion of Cyclopentanones
Ring expansion reactions are powerful tools in organic synthesis, allowing for the construction of larger ring systems from more readily available starting materials. Common methods for the one-carbon ring expansion of cyclopentanones to cyclohexanones include the Tiffeneau-Demjanov rearrangement and reactions with diazomethane. While effective, these reactions can sometimes lead to the formation of side products, necessitating careful spectroscopic analysis to confirm the structure of the major product.
The Tiffeneau-Demjanov rearrangement, for instance, proceeds through a β-amino alcohol intermediate, which upon treatment with nitrous acid, can rearrange to the desired cyclohexanone. However, depending on the substrate and reaction conditions, other rearrangements can occur, leading to a mixture of products.
Distinguishing Five- and Six-Membered Rings: A Spectroscopic Comparison
The key to identifying the ring-expanded cyclohexanone product lies in understanding the distinct spectroscopic signatures that differentiate it from the cyclopentanone starting material. The change in ring size imposes significant alterations in bond angles and molecular symmetry, which are readily detected by IR, NMR, and mass spectrometry.
Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
Infrared spectroscopy provides a rapid and straightforward method to distinguish between cyclopentanones and cyclohexanones. The primary diagnostic feature is the stretching frequency of the carbonyl group (C=O). Due to increased ring strain in the five-membered ring, the carbonyl bond in cyclopentanone is stronger and vibrates at a higher frequency compared to the less strained cyclohexanone.
| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) |
| Cyclopentanone | ~1745 |
| Cyclohexanone | ~1715 |
This ~30 cm⁻¹ difference provides a clear and reliable indicator of the ring size. The presence of a strong absorption band around 1715 cm⁻¹ and the disappearance of the band at ~1745 cm⁻¹ are strong evidence for the successful ring expansion.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the purified reaction product directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton
Both ¹H and ¹³C NMR spectroscopy offer a wealth of structural information to confirm the formation of the cyclohexanone product.
¹³C NMR is particularly powerful for distinguishing between cyclopentanone and its ring-expanded homolog. The chemical shift of the carbonyl carbon and the number and chemical shifts of the alkyl carbons provide unambiguous evidence of the ring size.
| Compound | Carbonyl (C=O) Chemical Shift (δ, ppm) | α-Carbon (CH₂) Chemical Shift (δ, ppm) | β-Carbon (CH₂) Chemical Shift (δ, ppm) | γ-Carbon (CH₂) Chemical Shift (δ, ppm) |
| Cyclopentanone | ~219 | ~38 | ~23 | - |
| Cyclohexanone | ~212 | ~42 | ~27 | ~25 |
The upfield shift of the carbonyl carbon in cyclohexanone compared to cyclopentanone is a key diagnostic feature. Furthermore, the presence of three distinct alkyl carbon signals for cyclohexanone, compared to two for cyclopentanone, reflects the change in molecular symmetry.
While the ¹H NMR spectra of both cyclic ketones can be complex due to overlapping multiplets, careful analysis can still provide confirmatory evidence. In general, the protons in the more flexible cyclohexanone ring experience a slightly different chemical environment compared to those in the more rigid cyclopentanone ring.
Experimental Protocol: ¹³C NMR Analysis
-
Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the carbonyl carbon which can have a long relaxation time.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Identify the chemical shifts of the carbonyl and alkyl carbons and compare them to the expected values for cyclopentanone and cyclohexanone.
Mass Spectrometry (MS): Unraveling the Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the product and its fragmentation pattern, which can be used to deduce its structure. Under electron ionization (EI), cyclic ketones undergo characteristic fragmentation pathways.
A key fragmentation for cyclic ketones is the α-cleavage, followed by the loss of ethene (C₂H₄). However, the resulting fragment ions will differ in their mass-to-charge ratio (m/z) for cyclopentanone and cyclohexanone.
| Compound | Molecular Ion (M⁺˙) (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Cyclopentanone | 84 | 56 or 42 | 56, 42, 41 |
| Cyclohexanone | 98 | 55 | 83, 69, 55, 42 |
The molecular ion peak at m/z 98 is a clear indication of the formation of cyclohexanone. Furthermore, the distinct base peaks and the overall fragmentation patterns provide strong confirmatory evidence.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Dissolve a small amount of the reaction mixture in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Inject the sample into the GC-MS system.
-
The gas chromatograph will separate the components of the mixture before they enter the mass spectrometer.
-
Acquire the mass spectrum for each separated component.
-
Analyze the molecular ion peak and the fragmentation pattern to identify the cyclopentanone starting material and the cyclohexanone product.
Workflow and Data Interpretation
Caption: Recommended workflow for the spectroscopic identification of ring-expanded cyclohexanone products.
Conclusion
The spectroscopic identification of ring-expanded cyclopentanone products is a critical step in synthetic chemistry. By leveraging the distinct signatures of the five- and six-membered rings in IR, NMR, and mass spectra, researchers can confidently confirm the success of their ring expansion reactions. A multi-technique approach, as outlined in this guide, provides a robust and self-validating system for the unambiguous characterization of these important synthetic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
